Hydroxymethylmethacrylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21982-30-9 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
hydroxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-4(2)5(7)8-3-6/h6H,1,3H2,2H3 |
InChI Key |
UACSZOWTRIJIFU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCO |
Canonical SMILES |
CC(=C)C(=O)OCO |
Other CAS No. |
21982-30-9 |
Synonyms |
hydroxymethyl methacrylate hydroxymethylmethacrylate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Hydroxymethylmethacrylate
Established Synthetic Routes for Hydroxymethylmethacrylate Monomer Production
The industrial production of this compound has historically relied on well-established chemical synthesis routes. One of the primary methods involves the reaction of methacrylic acid with a suitable hydroxyl-containing compound. A common and analogous synthesis for a similar monomer, 2-hydroxyethyl methacrylate (B99206) (HEMA), involves the reaction of methacrylic acid with ethylene (B1197577) oxide. wikipedia.orgatamanchemicals.comatamanchemicals.com This reaction is an esterification process that yields the desired hydroxyalkyl methacrylate monomer.
Another prevalent method is the transesterification of an existing methacrylate ester, such as methyl methacrylate, with a diol like ethylene glycol. chemicalbook.com This process involves exchanging the alkyl group of the ester with a hydroxyalkyl group. Both of these conventional methods can also lead to the formation of diester crosslinking agents, such as ethylene glycol dimethacrylate, as a byproduct. atamanchemicals.comatamanchemicals.com
A different synthetic pathway to produce methacrylate monomers involves a multi-step process starting from ethylene. This process can include the carbonylation of ethylene to form propionic acid, followed by a reaction with formaldehyde (B43269) to produce methacrylic acid. google.comresearchgate.net The resulting methacrylic acid is then esterified with a suitable alcohol to yield the final methacrylate monomer. google.com
| Synthetic Route | Reactants | Key Process | Primary Product | Common Byproduct |
|---|---|---|---|---|
| Esterification | Methacrylic Acid + Ethylene Oxide | Ring-opening addition | 2-Hydroxyethyl methacrylate (HEMA) | Ethylene glycol dimethacrylate |
| Transesterification | Methyl Methacrylate + Ethylene Glycol | Ester exchange | 2-Hydroxyethyl methacrylate (HEMA) | - |
| Multi-step Synthesis | Ethylene, Carbon Monoxide, Formaldehyde, Alcohol | Carbonylation, Aldol Condensation, Esterification | Alkyl Methacrylate | Varies by step |
Emerging Green Chemistry Approaches and Sustainable Synthesis for this compound
In response to growing environmental concerns, green chemistry principles are being increasingly applied to the synthesis of monomers like this compound. charlotte.edursc.org These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. acs.orgsemanticscholar.org
One promising green approach is the use of enzymatic catalysis. acs.orgchemrxiv.org Enzymes can offer high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. acs.org For instance, enzymatic processes have been successfully used in the synthesis of other complex molecules, demonstrating their potential for cleaner production of specialty monomers. acs.orgchemrxiv.org Laccase, an enzyme, has shown potential as a biocatalyst in chemical synthesis, including polymer-related applications. scienceopen.com The use of enzymes in oligonucleotide synthesis is also an area of active research, highlighting the broader applicability of biocatalysis in producing complex chemical structures. almacgroup.com
Another green strategy involves the use of alternative, more sustainable feedstocks. Research is being conducted on synthesizing acrylic functional monomers from renewable resources like ricinoleic acid, a fatty acid derived from castor oil. ingentaconnect.com This approach involves the esterification of the bio-based acid with a hydroxyalkyl methacrylate. ingentaconnect.com
Furthermore, innovative catalyst-free synthesis methods are being explored. One such method for producing methyl methacrylate precursors involves the use of a reversible CO2 capture approach with an organic superbase at room temperature. rsc.org This process avoids the use of expensive and toxic catalysts and gases. rsc.org The development of hydrogels using green manufacturing processes, often based on biopolymers, also underscores the shift towards more sustainable chemical production. mdpi.com
| Approach | Key Principle | Example/Application | Potential Advantage |
|---|---|---|---|
| Enzymatic Catalysis | High selectivity and mild reaction conditions | Use of enzymes like laccase for synthesis. acs.orgchemrxiv.orgscienceopen.com | Reduced byproducts, less need for protecting groups. acs.org |
| Bio-based Feedstocks | Use of renewable resources. | Synthesis from ricinoleic acid. ingentaconnect.com | Reduced reliance on fossil fuels. researchgate.net |
| Catalyst-Free Synthesis | Avoiding heavy metal or toxic catalysts. | Reversible CO2 capture with an organic superbase. rsc.org | Eliminates catalyst toxicity and separation issues. rsc.org |
| Click Chemistry | High-yield, modular reactions under mild conditions. mdpi.com | Synthesis of hydrogel networks. mdpi.com | Rapid, efficient, and generates minimal byproducts. mdpi.com |
Purification Techniques for High-Purity this compound Monomer
Achieving high purity of the this compound monomer is crucial for its subsequent polymerization and the performance of the final polymer. Several purification techniques are employed to remove impurities, which often include unreacted starting materials and byproducts like dimethacrylates.
Common purification methods include extraction, ion-exchange, and steam stripping. chemicalbook.comgoogleapis.com For instance, in the synthesis of 2-hydroxyethyl methacrylate, impurities can be removed through procedures like soaking and extraction. chemicalbook.com A specific method for removing ethylene glycol dimethacrylate from 2-hydroxyethyl methacrylate involves extraction using a mixed solvent system of water and an aliphatic hydrocarbon. google.com This technique leverages the differential solubility of the monomer and the impurity in the two solvents. google.com
Chromatographic techniques are also vital for both purification and analysis. Monolithic columns, including those based on hydroxymethyl methacrylate itself, have been developed for the separation of various molecules, demonstrating the utility of chromatographic methods in this field. nih.govresearchgate.net These monoliths can be used in different modes, such as hydrophilic interaction liquid chromatography (HILIC) and ion-exchange chromatography, to achieve effective separation. researchgate.netmdpi.com
Precursor Chemistry and Feedstock Considerations for this compound Synthesis
The synthesis of this compound is fundamentally linked to the chemistry of its precursors. The primary precursors are a source of the methacrylate group and a source of the hydroxymethyl group.
Methacrylic acid or its esters, like methyl methacrylate, are the most common sources of the methacrylate moiety. atamanchemicals.comchemicalbook.com These themselves are significant industrial chemicals. The production of methyl methacrylate can be achieved through various routes, including a process starting from ethylene and carbon monoxide to form propionaldehyde, which is then reacted with formaldehyde. google.com Another route involves the condensation of propionic acid with formaldehyde. researchgate.net
Formaldehyde is a key precursor for introducing the hydroxymethyl group. The reaction of propionates with formaldehyde is a critical step in some synthesis pathways for methacrylic acid and its esters. scispace.com
Mechanistic and Kinetic Aspects of Hydroxymethylmethacrylate Polymerization
Free Radical Polymerization of Hydroxymethylmethacrylate: Initiator Systems and Conditions
Free radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers, including methacrylates. fujifilm.com The process is characterized by a chain reaction mechanism involving three main stages: initiation, propagation, and termination. fujifilm.com Initiation begins with the decomposition of an initiator, typically a peroxide or an azo compound, into highly reactive free radicals. fujifilm.com These radicals then react with monomer molecules to form propagating radicals, which in turn react with more monomers in the propagation stage to build the polymer chain. fujifilm.com Termination occurs when two propagating radicals combine or undergo disproportionation. fujifilm.com
For methacrylate (B99206) monomers, redox initiators offer an alternative to conventional thermal initiators, as they can prevent the formation of gaseous byproducts and allow for polymerization at lower temperatures. mdpi.com A common redox system involves an oxidant, like benzoyl peroxide (BPO), and a reductant, such as N,N-dimethylaniline (DMA), which generate free radicals through an oxidation-reduction reaction. mdpi.com Another initiator system that has been successfully used for the quasi-living free radical polymerization of various alkyl methacrylates is N,N-Dimethylanilinium p-toluenesulfonate (PTSA-DMA). rsc.org
Bulk and Solution Radical Polymerization of this compound
Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. nih.gov This method is straightforward and can be applied to a wide range of monomers and temperatures. nih.gov One of the primary advantages of bulk polymerization is the production of high molecular weight polymers. soton.ac.uk However, the viscosity of the reaction mixture increases significantly as the polymerization progresses, which can complicate heat removal and stirring. For hydroxyl-containing monomers like 2-hydroxyethyl acrylate (B77674) (HEA), bulk polymerization can result in insoluble polymers due to high molecular weights and strong intermolecular hydrogen bonding. metu.edu.tr The activation energy for the bulk polymerization of HEA has been reported to be high for a free radical polymerization, a phenomenon attributed to this extensive hydrogen bonding. metu.edu.tr
Solution polymerization involves the use of a solvent to dissolve the monomer and initiator. This technique helps to control the viscosity of the reaction mixture and dissipate the heat generated during the exothermic polymerization process. slideshare.net The presence of a solvent can also influence the kinetics and the properties of the resulting polymer. For instance, in the synthesis of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels, using water as a diluent in solution polymerization leads to a sponge-like structure with interconnected micropores when the water content is sufficiently high. researchgate.net
Table 1: Comparison of Bulk and Solution Polymerization of Hydroxyl-Containing Methacrylates
| Feature | Bulk Polymerization | Solution Polymerization |
|---|---|---|
| Components | Monomer, Initiator | Monomer, Initiator, Solvent |
| Heat Dissipation | Can be challenging due to high viscosity. | More efficient due to the presence of a solvent. |
| Viscosity | Increases significantly during polymerization. | Generally lower and more manageable. |
| Polymer Structure | Can lead to dense, amorphous structures. researchgate.net | Can produce porous structures depending on the solvent. researchgate.net |
| Molecular Weight | Typically results in high molecular weight polymers. soton.ac.uk | Molecular weight can be controlled by the monomer/solvent ratio. |
| Example Finding | Bulk polymerization of HEA can lead to insoluble polymers due to strong hydrogen bonding. metu.edu.tr | Solution polymerization of HEMA with sufficient water yields a sponge-like, microporous structure. researchgate.net |
Emulsion and Suspension Radical Polymerization of this compound
Emulsion polymerization is a heterogeneous radical polymerization technique that typically involves emulsifying a monomer in a continuous phase, usually water, with the aid of a surfactant. wikipedia.org The polymerization occurs within latex particles that form spontaneously. wikipedia.org A key feature of emulsion polymerization is the use of a water-soluble initiator. researchgate.net This method allows for the production of high-molecular-weight polymers at high polymerization rates with effective heat control. researchgate.net For 2-hydroxyethyl methacrylate (HEMA), emulsion polymerization has been conducted using various initiators, with the polymerization rate correlating well with the aqueous solubility of the initiator. researchgate.net
Suspension polymerization is another heterogeneous process where monomer droplets are suspended in a liquid phase, often water, through mechanical agitation. wikipedia.org Unlike emulsion polymerization, the initiator is soluble in the monomer phase, and each monomer droplet can be considered a mini-bulk polymerization system. wikipedia.org This method is advantageous for achieving a high degree of polymerization without the risk of monomer boil-off and allows for good heat conduction. wikipedia.org Protective colloids, such as polyvinyl alcohol, are often added to prevent the monomer droplets from coalescing. wikipedia.org
Controlled/Living Radical Polymerization (CRP) of this compound
Controlled/living radical polymerization (CRP) techniques provide precise control over polymer molecular weight, polydispersity, architecture, and end-functionality. cmu.edu These methods rely on establishing a dynamic equilibrium between a low concentration of active propagating chains and a predominant amount of dormant species. researchgate.net The three main types of CRP are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.net
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a versatile CRP method that utilizes a transition metal catalyst to reversibly activate and deactivate polymer chains through a halogen atom transfer process. wikipedia.orgspringernature.com This technique is effective for a wide range of monomers, including methacrylates. The polymerization of 2-hydroxyethyl methacrylate (HEMA) has been successfully achieved using ATRP with a CuCl/CuCl2/2,2′-bipyridine catalyst system in a solvent mixture, yielding well-defined polymers. rsc.org The rate of polymerization and the properties of the resulting polymer are influenced by factors such as the initiator, solvent, and temperature. rsc.org ATRP allows for the synthesis of polymers with narrow molecular weight distributions and predetermined molecular weights.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a highly versatile CRP technique that can be applied to most monomers polymerizable by free-radical methods, including methacrylates. sigmaaldrich.cn It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process. wikipedia.org A key advantage of RAFT is its tolerance to a wide range of functional groups and reaction conditions, including bulk, solution, and aqueous media. sigmaaldrich.cn The selection of the appropriate RAFT agent is crucial for a successful and controlled polymerization. sigmaaldrich.cn This method allows for the synthesis of polymers with complex architectures and well-defined end groups. mdpi.com Research has shown that polymers synthesized by RAFT can undergo depolymerization when heated in the absence of an initiator, indicating that the process can reach a thermodynamic equilibrium mediated by the RAFT agent. rsc.org
Nitroxide-Mediated Polymerization (NMP) of this compound
NMP is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain, forming a dormant alkoxyamine species. wikipedia.org This reversible termination process allows for controlled polymer growth. While NMP is a powerful technique, the control of methacrylic ester polymerization, in particular, has been a long-standing challenge. nih.gov The process can be initiated through either a unimolecular process, using a pre-formed alkoxyamine initiator, or a bimolecular process, which involves a conventional radical initiator and a separate nitroxide radical. The development of new nitroxide structures and polymerization strategies continues to improve the control over methacrylate polymerization via NMP. nih.gov
Table 2: Overview of Controlled Radical Polymerization Techniques for Methacrylates
| Polymerization Method | Mediating Agent | Key Features |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Transition metal complex (e.g., Copper-based) rsc.org | Reversible halogen atom transfer. wikipedia.org Good control over molecular weight and low polydispersity. cmu.edu |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Thiocarbonylthio compound (CTA) wikipedia.org | Tolerant to a wide range of monomers and functional groups. sigmaaldrich.cn Enables synthesis of complex architectures. csiropedia.csiro.au |
| Nitroxide-Mediated Polymerization (NMP) | Stable nitroxide radical wikipedia.org | Metal-free system. Control over methacrylates can be challenging. nih.gov |
Ionic Polymerization Pathways for this compound
Ionic polymerization offers an alternative to free-radical methods for synthesizing polymers with controlled architectures. This control stems from the nature of the active centers, which are ions or ion pairs. The polymerization characteristics are highly dependent on the type of ion (anion or cation), the solvent, the counter-ion, and the temperature.
Anionic polymerization of methacrylate monomers can produce polymers with well-defined structures, narrow molecular weight distributions, and controlled molecular weights. uliege.becmu.edu The process is, however, sensitive to impurities and the presence of a hydroxyl group in this compound (HEMA) complicates direct anionic polymerization. The acidic proton of the hydroxyl group can terminate the propagating anionic chain. Therefore, protection of the hydroxyl group is a common strategy employed before polymerization.
The polymerization of methacrylate monomers is often initiated by organolithium compounds. uliege.be For instance, a simple alkyl lithium initiator like sec-butyllithium (B1581126) (sBuLi) complexed with lithium chloride (LiCl) has been used to initiate the anionic polymerization of various methacrylic monomers in tetrahydrofuran (B95107) (THF) at -78°C. uliege.be While this system works well for tert-butyl methacrylate (tBuMA), leading to a living polymerization, the direct application to HEMA is problematic due to the reactive hydroxyl group. uliege.be
Metal-free anionic polymerization systems have also been explored for methacrylates, using initiators generated in situ, such as tetramethylammonium–triphenylmethide (TMA–TPM). cas.cn These systems can produce poly(methyl methacrylate) (PMMA) with narrow molecular weight distributions, although initiator efficiencies can be low due to slow initiation. cas.cn The application of such systems to HEMA would still necessitate the protection of the hydroxyl group.
Strategies for anionic polymerization of functional monomers like HEMA often involve:
Protection/Deprotection: The hydroxyl group of HEMA is first protected with a group that is stable under anionic polymerization conditions, such as a silyl (B83357) ether. After polymerization of the protected monomer, the protecting groups are removed to yield poly(this compound) (PHEMA).
Use of specific initiators and additives: Ligated anionic polymerization, using additives like alkali metal alkoxides or halides, can help to stabilize the active centers and control the polymerization of polar monomers. cmu.edu
Cationic polymerization is another method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. wikipedia.org This method is typically suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. wikipedia.org Alkenes with electron-donating groups and heterocyclic monomers are common candidates for cationic polymerization. wikipedia.org
The direct cationic polymerization of HEMA is challenging. While the ester group might be considered weakly electron-donating, the primary hydroxyl group can interfere with the cationic process. The lone pair of electrons on the oxygen of the hydroxyl group can act as a nucleophile and terminate the propagating cationic chain.
However, cationic methacrylate polymers have been synthesized using monomers containing protected functional groups. For example, methacrylate monomers with amino acid moieties have been polymerized via controlled radical polymerization techniques like RAFT, and subsequent deprotection yields cationic polymers. rsc.orgnih.gov While this is not direct cationic polymerization of the methacrylate double bond, it demonstrates a pathway to cationic polymers derived from methacrylate monomers.
For successful cationic polymerization of a monomer like HEMA, a protection strategy for the hydroxyl group would likely be necessary. The protected monomer could then potentially be polymerized using a suitable initiating system, such as a protic acid, a Lewis acid, or a carbenium ion salt. wikipedia.org Following polymerization, a deprotection step would yield the final PHEMA.
Anionic Polymerization of this compound
Polymerization Kinetics and Thermodynamic Considerations for this compound Systems
The kinetics of HEMA polymerization are complex and influenced by several factors, including temperature, initiator concentration, and the physical state of the reaction medium. mdpi.comnumberanalytics.com The polymerization is an exothermic process, and understanding the thermodynamics is crucial for controlling the reaction and the final polymer properties.
The rate of polymerization of HEMA, like other vinyl monomers, is dependent on the concentrations of the monomer and the initiator. numberanalytics.com In free-radical polymerization, the rate typically shows a first-order dependence on the monomer concentration and a square-root dependence on the initiator concentration. nih.gov However, deviations from this classical behavior are often observed, particularly at high conversions due to diffusion-controlled phenomena. mdpi.comnih.gov
The polymerization of HEMA exhibits autoacceleration, also known as the gel effect, where the polymerization rate increases significantly at intermediate conversions (around 7-12%). mdpi.com This is attributed to a decrease in the termination rate as the viscosity of the medium increases, hindering the diffusion of large polymer radicals. mdpi.com
Table 1: Activation Energies for HEMA Polymerization
| Parameter | Value (kJ/mol) | Reference |
|---|---|---|
| Overall Activation Energy (Ea) | 90.6 ± 1.1 | mdpi.com |
| Propagation Activation Energy (Ep) | 21.9 ± 1.5 | mdpi.com |
| Termination Activation Energy (Et) | 5.6 | mdpi.com |
The rate of polymerization is also influenced by external factors such as pressure. Increasing the pressure generally leads to a faster polymerization rate and higher molecular weights. uc.edu
Chain transfer is a crucial reaction in polymerization that affects the molecular weight of the resulting polymer. wikipedia.org It involves the termination of a growing polymer chain and the creation of a new radical on another molecule, which can then initiate a new polymer chain. wikipedia.org This can occur to the monomer, initiator, polymer, or a deliberately added chain transfer agent. wikipedia.org
In the context of HEMA polymerization, chain transfer can influence the final network structure, especially in crosslinked systems. nih.gov The addition of a chain transfer agent leads to the formation of shorter kinetic chains, which can enhance the termination rate and slow down the polymerization. nih.gov This can also delay the onset of diffusion-controlled termination to higher conversions. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a type of living radical polymerization that utilizes a chain transfer agent to control the polymerization process. libretexts.org This technique allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. libretexts.org RAFT has been successfully employed for the polymerization of methacrylate monomers, including those with functional groups. rsc.org
Chain transfer to the polymer itself can lead to branching. mdpi.com Intramolecular chain transfer (backbiting) results in short-chain branches, while intermolecular chain transfer leads to long-chain branches. mdpi.com The high concentration of polymer present in emulsion polymerization can enhance the rate of chain transfer to the polymer. mdpi.com
Reaction Rate Dependencies and Activation Energies for this compound Polymerization
Effects of Polymerization Environment on Poly(this compound) Microstructure
The environment in which HEMA is polymerized significantly impacts the microstructure of the resulting PHEMA. researchgate.netfraunhofer.de This includes the solvent, temperature, and the presence of other components like crosslinking agents or porogens.
The morphology of PHEMA, particularly when synthesized as a hydrogel or a porous scaffold, is highly dependent on the polymerization conditions. For instance, in polymerization-induced phase separation in water, slower polymerization rates can lead to polymers with larger morphological features, such as larger pores and polymer droplets. researchgate.net The type and volume of porogen used during polymerization can also be adjusted to create a variety of surface architectures and pore morphologies. researchgate.net
The microstructure of a polymer refers to the arrangement of the monomer units within the polymer chain, including tacticity (the stereochemical arrangement of chiral centers). semanticscholar.org For PHEMA, the tacticity can influence its physical properties. The polymerization environment, including the solvent and temperature, can affect the stereochemistry of the polymerization.
The presence of crosslinking agents in the polymerization mixture leads to the formation of a polymer network. The type and concentration of the crosslinking agent can affect the mechanical properties of the final material. mdpi.com For example, long-chain crosslinking agents can increase the impact resistance of polymethacrylates. mdpi.com
Furthermore, external factors like pressure during polymerization can influence the microstructure. High-pressure polymerization can lead to a higher degree of conversion and crosslinking, resulting in a denser microstructure with fewer defects and improved mechanical strength. fraunhofer.de
Copolymerization Dynamics and Architecture Design with Hydroxymethylmethacrylate
Binary Copolymerization of Hydroxymethylmethacrylate with Various Monomers
Binary copolymerization involves the polymerization of two different monomers, in this case, HMMA and a comonomer. The selection of the comonomer allows for the fine-tuning of the resulting copolymer's properties, such as its hydrophilicity, thermal stability, and mechanical behavior.
HMMA has been successfully copolymerized with a variety of monomers. For instance, its copolymerization with ethyl acrylate (B77674) (EA) has been studied to create new biocompatible materials. kpi.ua In these studies, the influence of the feed composition on the grafting reaction yields was a key area of investigation. kpi.ua Another example is the copolymerization of HMMA with butyl methacrylate (B99206) (BMA), which has been explored for creating polymethacrylate-based networks. ugent.be These networks can be designed to be photo-crosslinkable and reductively decrosslinkable, offering potential applications in areas like coatings. ugent.be
The free-radical initiated copolymerization of HMMA with other methacrylates, such as 2-ethoxyethyl methacrylate (EOEMA), has also been reported. sapub.org These reactions, often initiated by compounds like 2,2-azo-bisisobutyronitrile (AIBN), allow for the synthesis of copolymers with varying compositions and microstructures. sapub.org Furthermore, HMMA has been copolymerized with monomers like 2,4,6-trichlorophenyl methacrylate (TClPhMA) to investigate the thermal properties of the resulting materials. researchgate.net
The table below summarizes some of the binary copolymerization systems involving HMMA and the focus of the related research.
| Comonomer | Polymerization Method | Research Focus |
| Ethyl Acrylate (EA) | Ceric ammonium (B1175870) nitrate (B79036) initiation | Influence of feed composition on grafting yields for biocompatible materials. kpi.ua |
| Butyl Methacrylate (BMA) | Free radical polymerization | Development of photo-crosslinkable and decrosslinkable networks. ugent.be |
| 2-Ethoxyethyl Methacrylate (EOEMA) | Free-radical initiation (AIBN) | Determination of reactivity ratios and monomer sequence distribution. sapub.org |
| 2,4,6-trichlorophenyl Methacrylate (TClPhMA) | Bulk polymerization (benzoyl peroxide initiator) | Investigation of thermal properties. researchgate.net |
| Itaconic Acid (IA) | Graft copolymerization onto chitosan (B1678972) | Synthesis of a drug carrier for controlled release. nih.gov |
Reactivity Ratios and Monomer Sequence Distribution in this compound Copolymers
For example, in the copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (EOEMA), the reactivity ratios were determined to be r1=0.8436 and r2=0.7751, with a product of 0.6614, indicating the formation of random copolymers. sapub.org The distribution of monomer sequences along the copolymer chain can be calculated using statistical methods based on these reactivity ratios. sapub.orgkpi.ua This information is vital for understanding the microstructure of the copolymer and its influence on the material's properties. mdpi.com
The determination of reactivity ratios can be carried out using various methods, such as the Fineman-Ross and Kelen-Tudos methods. sapub.orgekb.eg These methods typically involve analyzing the copolymer composition at low conversions. sapub.orgmdpi.com The monomer sequence distribution can be further analyzed to understand the arrangement of monomer units, which can be random, alternating, or in blocks. researchgate.net
Ternary and Multicomponent Copolymerization Involving this compound
Extending beyond binary systems, HMMA can be incorporated into ternary and multicomponent copolymers, allowing for even greater control over the final material properties. In these systems, three or more different monomers are polymerized together.
An example of a ternary system involves the graft copolymerization of HMMA and other comonomers, such as acrylamide (B121943) and acrylic acid, onto a cellulose (B213188) backbone. researchgate.net This approach aims to develop environmentally friendly polymeric materials for applications like metal ion separation. researchgate.net The Passerini reaction, a multicomponent reaction, has been utilized to synthesize novel reactive monomers that can then be used in RAFT (co)polymerization to create well-defined homopolymers and statistical copolymers. rsc.org
The statistical copolymerization of a 1:1 molar ratio of a water-miscible monomer like 2-hydroxyethyl methacrylate (HEMA) and a water-immiscible monomer like 4-hydroxybutyl methacrylate (HBMA) in water via RAFT polymerization represents another complex system. rsc.org Such hybrid formulations can lead to various copolymer morphologies, including spheres, worms, and vesicles. rsc.org
Graft Copolymerization Strategies Employing this compound
Graft copolymerization is a powerful technique to modify the properties of a pre-existing polymer backbone by attaching side chains of a different monomer. This results in a branched copolymer architecture. HMMA can be utilized in both "grafting-from" and "grafting-onto" strategies.
"Grafting-from" Approaches with this compound
In the "grafting-from" approach, also known as surface-initiated polymerization, initiator sites are created on a polymer backbone, and the monomer is then polymerized from these sites. alfa-chemistry.comnumberanalytics.com This method allows for the growth of high-density polymer brushes from the surface. numberanalytics.com
This technique has been employed to graft HMMA onto various substrates. For instance, HMMA has been grafted onto cellulose extracted from pine needles to create materials for the separation and remediation of metal ions from water. researchgate.net The "grafting-from" approach is versatile and can be initiated through various methods, including free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. alfa-chemistry.comnih.gov
"Grafting-onto" Approaches with Poly(this compound) Backbones
The "grafting-onto" method involves attaching pre-synthesized polymer chains with reactive end groups onto a polymer backbone with complementary functional groups. alfa-chemistry.com While this method can sometimes result in lower grafting densities compared to the "grafting-from" approach due to steric hindrance, it is a widely used technique for modifying polymer surfaces. numberanalytics.com
In the context of HMMA, a poly(this compound) backbone, with its pendant hydroxyl groups, could serve as a versatile platform for "grafting-onto" various functional polymer chains.
Block Copolymer Synthesis Utilizing this compound Monomer Units
Block copolymers consist of two or more long sequences (blocks) of different monomer units. The synthesis of block copolymers containing HMMA allows for the creation of materials with distinct, well-defined domains, leading to unique properties and self-assembly behaviors.
Reversible addition-fragmentation chain transfer (RAFT) polymerization is a common and effective method for synthesizing block copolymers with controlled molecular weights and narrow polydispersities. nih.gov For example, block copolymers containing a hydrophobic block of methyl methacrylate and a hydrophilic block of 2-hydroxyethyl methacrylate have been synthesized using a combination of RAFT polymerization and click chemistry. nih.gov
Nitroxide-mediated polymerization (NMP) is another controlled radical polymerization technique used to prepare block copolymers. For instance, polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) block copolymers have been synthesized using NMP. rsc.org The synthesis of amphiphilic block copolymers of N-vinyl pyrrolidone and n-alkyl methacrylates has also been achieved through RAFT polymerization and the sequential addition of monomers. mdpi.com
The table below provides examples of block copolymers synthesized using HMMA or its derivatives.
| Block Copolymer System | Polymerization Method | Research Focus |
| Methyl Methacrylate - 2-Hydroxyethyl Methacrylate | RAFT polymerization and click chemistry | Synthesis of novel biomaterials with tunable nanostructures. nih.gov |
| Polystyrene - Poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) | Nitroxide-mediated polymerization (NMP) | Preparation of functional block copolymers and their micellization. rsc.org |
| N-vinyl pyrrolidone - n-Alkyl Methacrylates | RAFT polymerization | Synthesis and self-assembly behavior of novel amphiphilic block copolymers. mdpi.com |
| Poly(glycerol monomethacrylate) - Poly(2-hydroxypropyl methacrylate) | RAFT aqueous dispersion polymerization | Investigation of thermo-responsive behavior of worm gels. rsc.org |
Synthesis of Di-block and Multi-block Copolymers with this compound Segments
The synthesis of di-block and multi-block copolymers incorporating this compound (HMMA) allows for the creation of macromolecules with tailored properties and complex architectures. Controlled polymerization techniques are pivotal in achieving well-defined block structures. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and living anionic polymerization are prominent methods for this purpose. nih.govrsc.org
Multi-block copolymers, which consist of three or more distinct polymer blocks, can also be synthesized using similar controlled polymerization strategies. mdpi.comnih.gov The synthesis of multi-block copolymers is a powerful method for evaluating the "livingness" and end-group fidelity of a polymerization system. nih.gov Techniques like acid-enhanced RAFT polymerization have been shown to improve the synthesis of well-defined multi-block copolymers by minimizing termination events and maintaining low dispersity across multiple block extension steps. nih.gov Another approach involves the use of bifunctional initiators in living anionic polymerization to create dianionic polymers, which are then linked together to form multi-block structures. d-nb.info These methods enable the creation of complex architectures such as ABA triblock, (AB)n alternating, and even more complex sequential copolymers containing HMMA segments. mdpi.comd-nb.info
The table below summarizes representative techniques and corresponding monomers used in the synthesis of block copolymers that can include this compound segments.
| Polymerization Technique | Type of Copolymer | Monomer 1 (Example) | Monomer 2 (Example) | Reference |
| RAFT Polymerization | Di-block | Methyl Methacrylate | This compound | nih.gov |
| Living Anionic Polymerization | Di-block, Multi-block | Styrene | This compound | nih.gov |
| Acid-Enhanced RAFT | Multi-block | Various Methacrylates | This compound | nih.gov |
| Anionic Polymerization with Linking Agent | Multi-block | Isoprene | Styrene (followed by functionalization) | d-nb.info |
Self-Assembly Characteristics of this compound-Containing Block Copolymers
Amphiphilic block copolymers containing a hydrophilic this compound block and a hydrophobic block can self-assemble into a variety of ordered nanostructures in selective solvents. mdpi.comrsc.org This behavior is driven by the thermodynamic incompatibility of the different blocks, leading to microphase separation. researchgate.net The resulting morphology is influenced by several factors, including the volume fraction of each block, the total molecular weight of the copolymer, and the nature of the solvent. rsc.org
In a solvent that is selective for one of the blocks, the copolymer chains aggregate to minimize the unfavorable interactions of the insoluble block with the solvent. mdpi.com For a di-block copolymer with a hydrophilic poly(this compound) (PHMMA) block and a hydrophobic block (e.g., polystyrene), placing it in an aqueous solution (a selective solvent for PHMMA) will typically lead to the formation of micelles. mdpi.com These micelles consist of a core formed by the collapsed hydrophobic blocks, surrounded by a corona of the solvated, hydrophilic PHMMA blocks. mdpi.com
The geometry of the self-assembled structures can range from spherical micelles to cylindrical (or worm-like) micelles, and vesicles (also known as polymersomes), depending on the relative block lengths. rsc.orgwhiterose.ac.uk For instance, as the relative length of the hydrophobic block increases, the morphology can transition from spherical micelles to worms and then to vesicles. whiterose.ac.uk This has been observed in systems like poly(ethylene glycol)-block-poly(hydroxybutyl methacrylate) where temperature changes can induce reversible morphological transitions. whiterose.ac.uk
The self-assembly of these block copolymers can be studied using techniques such as Transmission Electron Microscopy (TEM), Small-Angle X-ray Scattering (SAXS), and Dynamic Light Scattering (DLS). mdpi.comwhiterose.ac.uk These methods provide information about the size, shape, and internal structure of the resulting nano-objects. whiterose.ac.uk The ability to control the self-assembly of HMMA-containing block copolymers is crucial for their application in areas like nanotechnology and biomaterials. nih.govmdpi.com
The following table outlines the expected self-assembled morphologies based on the composition of a di-block copolymer in a selective solvent.
| Hydrophilic Block Volume Fraction | Hydrophobic Block Volume Fraction | Expected Morphology in Water |
| High | Low | Spherical Micelles |
| Intermediate | Intermediate | Cylindrical (Worm-like) Micelles |
| Low | High | Vesicles (Polymersomes) |
Network Formation and Crosslinking Reactions of this compound
The hydroxyl group on the this compound monomer provides a reactive site for network formation and crosslinking. ugent.be This allows for the transformation of linear or branched polymers containing HMMA units into three-dimensional polymer networks with enhanced mechanical properties, thermal stability, and solvent resistance. ugent.betandfonline.com
Crosslinking can be achieved through various chemical reactions involving the pendant hydroxyl groups. One common method is to copolymerize HMMA with a multifunctional crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov During the polymerization, the crosslinker becomes incorporated into multiple polymer chains, creating covalent bonds between them and forming a network structure from the outset. nih.gov The density of this network can be controlled by adjusting the molar ratio of the crosslinking agent to the HMMA monomer. nih.gov
Alternatively, pre-formed polymers containing HMMA can be crosslinked in a separate step. The hydroxyl groups can react with a variety of crosslinking agents, including diisocyanates, anhydrides, and epoxy resins. smolecule.com For example, the reaction with a diisocyanate forms urethane (B1682113) linkages between the polymer chains, a common strategy in the formation of polyurethane-based networks.
Photopolymerization is another effective method for forming crosslinked networks from HMMA. mdpi.com This technique involves the use of a photoinitiator that, upon exposure to UV or visible light, generates radicals that can initiate polymerization and crosslinking reactions. mdpi.com This method offers excellent spatial and temporal control over the network formation process. mdpi.com For instance, copolymers of butyl methacrylate and a dithiolane derivative of this compound can be crosslinked via UV irradiation. ugent.be The resulting network properties, such as swelling degree and gel fraction, are dependent on the crosslink density. ugent.be
The table below details common crosslinking methods for polymers containing this compound.
| Crosslinking Method | Crosslinking Agent/Mechanism | Resulting Linkage (Example) | Key Features | Reference |
| Copolymerization | Ethylene Glycol Dimethacrylate (EGDMA) | Ester (from methacrylate) | Network formed during polymerization | nih.gov |
| Post-polymerization Reaction | Diisocyanates | Urethane | Forms robust networks | smolecule.com |
| Post-polymerization Reaction | Anhydrides | Ester | Tunable crosslink density | smolecule.com |
| Photocrosslinking | UV irradiation with photoinitiator | Carbon-Carbon bond | Spatially and temporally controlled | ugent.bemdpi.com |
Structure Property Relationships and Macromolecular Engineering of Poly Hydroxymethylmethacrylate and Its Copolymers
Influence of Polymerization Conditions on Poly(Hydroxymethylmethacrylate) Topology and Molar Mass
The topology (e.g., linear, branched, star-shaped) and molar mass of poly(this compound) are fundamentally dictated by the chosen polymerization method and reaction conditions. Conventional free radical polymerization is a common method but offers limited control over the polymer architecture. sigmaaldrich.com In contrast, controlled radical polymerization (CRP) techniques, also known as living radical polymerizations (LRP), provide precise control over molar mass, molar mass distribution, composition, and functionality. sigmaaldrich.com
Prominent CRP techniques for synthesizing well-defined poly(this compound) include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.comspecificpolymers.com ATRP of 2-hydroxyethyl methacrylate (B99206) (HEMA) can be efficiently conducted at room temperature, yielding polymers with a linear evolution of molecular weight with monomer conversion and low polydispersities (Đ), typically around 1.1 to 1.3. researchgate.net This indicates a controlled, living process where polymer chains grow uniformly. researchgate.net Similarly, RAFT polymerization is highly versatile, tolerating a wide range of functional monomers and reaction conditions. specificpolymers.com It allows for the synthesis of well-defined PHEMA with predictable molar masses and narrow molecular weight distributions (Đ < 1.3). specificpolymers.com The living character of RAFT polymerization, signified by the retention of the thiocarbonylthio end groups, also enables the creation of complex architectures like block, star, and hyperbranched polymers. specificpolymers.com
Beyond these methods, ultrasonic irradiation has been used to synthesize PHEMA without a chemical initiator. nih.gov This technique allows for control over the number-average molecular weight by adjusting the ultrasonic power intensity. nih.gov Initially, the molecular weight increases, but it can decrease over time due to polymer degradation, a process that simultaneously narrows the polydispersity to below 1.3. nih.gov Specialized techniques like visible-light-mediated controlled radical branching polymerization can be employed to create hyperbranched polymer topologies with varying molecular weights and degrees of branching.
| Polymerization Method | Control over Molar Mass | Resulting Topology | Polydispersity (Đ) | Key Features |
| Conventional Free Radical | Poor | Linear, Branched (uncontrolled) | Broad (>1.5) | Simple, cost-effective, but lacks precision. sigmaaldrich.commdpi.com |
| ATRP | Excellent | Linear, Star, Brush | Narrow (~1.1 - 1.3) | Allows for synthesis at ambient temperatures; molecular weight increases linearly with conversion. sigmaaldrich.comresearchgate.net |
| RAFT | Excellent | Linear, Block, Star, Hyperbranched | Narrow (<1.3) | Highly versatile with many monomers and functional groups; enables complex architectures. specificpolymers.com |
| Ultrasonic Irradiation | Good | Linear | Narrow (<1.3) | Initiator-free; molar mass controlled by ultrasonic intensity; involves simultaneous polymerization and degradation. nih.gov |
Correlation Between this compound Monomer Incorporation and Derived Material Properties
The incorporation of this compound as a comonomer significantly influences the final properties of the resulting copolymer, such as its mechanical, thermal, and swelling characteristics. The hydrophilic nature of the hydroxymethyl group means that its inclusion in a copolymer chain can drastically alter the material's interaction with aqueous environments. nih.gov
In hydrogels, the concentration of HEMA is a critical factor. For instance, in copolymers of HEMA and epoxy methacrylate (EMA), increasing the EMA content, which is hydrophobic, leads to a decrease in the equilibrium water content (EWC). researchgate.net Conversely, increasing the crosslinking density, which can be achieved with higher comonomer content, can reduce water content but enhance mechanical stability. researchgate.net When HEMA is copolymerized with hydrophobic monomers like ethyl acrylate (B77674) or dodecyl methacrylate, the resulting material's properties, such as tensile modulus and glass transition temperature (Tg), are directly dependent on the comonomer ratio. nih.gov Copolymers with a high content of a hydrophobic comonomer like dodecyl methacrylate can become leathery, exhibiting a high modulus and strength. nih.gov
The swelling behavior of hydrogels is highly dependent on the chemical composition of the copolymer. matec-conferences.orgnih.gov The introduction of hydrophobic monomeric units, such as methyl methacrylate (MMA), into a PHEMA chain significantly reduces the degree of swelling. scielo.br The thermal properties are also affected; the Tg values of hydroxyethyl (B10761427) acrylate (HEA) and methyl methacrylate (MMA) copolymers are distinct from their respective homopolymers, confirming the formation of a new material with intermediate properties. scielo.br
| Comonomer with HEMA | Effect of Increasing Comonomer Content | Resulting Property Change |
| Ethyl Acrylate | Increases hydrophobicity | Decreased equilibrium swelling; Tensile modulus between 0.17-0.50 MPa. nih.gov |
| Dodecyl Methacrylate | Significantly increases hydrophobicity | At 30-62% content, produces a leathery material with high modulus (12-32 MPa) and strength (3-4 MPa). nih.gov |
| Epoxy Methacrylate (EMA) | Increases hydrophobicity | Decreased Equilibrium Water Content (EWC). researchgate.net |
| Chitosan (B1678972) | Varies network structure | Swelling properties vary with chitosan concentration. researchgate.net |
| Methyl Methacrylate (MMA) | Increases hydrophobicity | Reduced degree of swelling. scielo.br |
Molecular Weight Distribution and Polydispersity Effects on Poly(this compound) Performance
The performance of poly(this compound) materials is strongly influenced by both the average molecular weight and the molecular weight distribution (MWD), which is quantified by the polydispersity index (Đ or PDI). tandfonline.com Generally, an increase in molecular weight enhances mechanical properties such as tensile strength, toughness, and Young's modulus. mdpi.com However, this also leads to increased viscosity, which can make processing more challenging. konarksilicones.com
Polydispersity describes the uniformity of polymer chain lengths in a sample. konarksilicones.com A low Đ (approaching 1.0) indicates a monodisperse sample with uniform chain lengths, while a high Đ signifies a polydisperse sample with a wide range of chain lengths. konarksilicones.com This distribution has a significant impact on material properties. aps.org
Polymers with low polydispersity tend to have more regular and ordered molecular packing, which can lead to higher crystallinity, improved mechanical strength, and greater thermal stability. konarksilicones.com They also exhibit more defined melting points and sharper thermal transitions. konarksilicones.com In contrast, polymers with high polydispersity may exhibit reduced mechanical performance due to the presence of shorter, weaker chains that can act as defects. konarksilicones.comyoutube.com A broader MWD also leads to less uniform packing, reduced crystallinity, and broader melting ranges. konarksilicones.com While this can be detrimental to mechanical strength, it can sometimes be beneficial for processability. konarksilicones.com
| Property | Effect of Increasing Molecular Weight | Effect of Increasing Polydispersity (Đ) |
| Tensile Strength | Increases mdpi.com | Decreases (due to short-chain defects) youtube.com |
| Toughness & Impact Strength | Increases konarksilicones.com | Generally decreases konarksilicones.com |
| Viscosity | Increases konarksilicones.com | Becomes more variable and less predictable konarksilicones.com |
| Crystallinity | Can increase | Decreases (due to less uniform packing) konarksilicones.com |
| Melting Point | Increases | Becomes broader and less defined konarksilicones.com |
| Solubility & Processability | Decreases (more entanglement) | Can become more challenging due to variable compatibility konarksilicones.com |
Stereochemical Control in this compound Polymerization and its Impact on Polymer Structure
Stereochemical control during polymerization determines the tacticity of the polymer chain, which is the relative spatial arrangement of its pendant groups. wikipedia.org For polymethacrylates, there are three main tacticities: isotactic (pendant groups on the same side of the chain), syndiotactic (pendant groups on alternating sides), and atactic (pendant groups randomly arranged). wikipedia.orgquora.com This structural regularity has a profound impact on the polymer's physical properties, primarily through its influence on crystallinity. wikipedia.orgmdpi.com
Isotactic and syndiotactic polymers, with their ordered structures, are capable of packing into semi-crystalline lattices. wikipedia.orgmdpi.com This crystallinity generally leads to higher mechanical strength, thermal stability, and chemical resistance compared to their atactic counterparts. wikipedia.orgyoutube.com Atactic polymers, lacking structural order, are amorphous and cannot crystallize, which typically results in lower strength and melting points. wikipedia.orgechemi.com
In the case of poly(methyl methacrylate) (PMMA), which serves as a well-studied analogue, tacticity dramatically affects the glass transition temperature (Tg). Syndiotactic PMMA has the highest Tg (around 120-130°C), followed by atactic PMMA (~120°C), while isotactic PMMA has a significantly lower Tg (~42-55°C). researchgate.netimpact-solutions.co.ukresearchgate.net The higher rigidity and crystalline potential of syndiotactic structures contribute to their higher thermal stability. mdpi.comresearchgate.net The solubility of the polymer is also affected; atactic polypropylene (B1209903) is soluble at room temperature, whereas the more crystalline isotactic version is largely insoluble. While specific data for poly(this compound) is sparse, these established principles for polymethacrylates are directly applicable.
| Property | Isotactic | Syndiotactic | Atactic |
| Pendant Group Arrangement | Same side quora.com | Alternating sides quora.com | Random youtube.com |
| Crystallinity | Semi-crystalline mdpi.com | Crystalline (often highest) mdpi.comyoutube.com | Amorphous wikipedia.orgyoutube.com |
| Glass Transition Temp. (Tg) | Lowest (~42-55°C for PMMA) researchgate.netresearchgate.net | Highest (~120-130°C for PMMA) researchgate.netresearchgate.net | Intermediate (~120°C for PMMA) researchgate.netresearchgate.net |
| Mechanical Strength | High youtube.com | High mdpi.com | Lower youtube.com |
| Melting Point | High quora.com | High (often highest) quora.commdpi.com | No defined melting point echemi.com |
| Solubility | Generally lower | Generally lower | Generally higher |
Conformation and Solution Behavior of Poly(this compound) Chains
The conformation of poly(this compound) chains, referring to their three-dimensional shape in solution or at an interface, is dynamic and depends on various environmental factors. The behavior of the polymer is governed by interactions between polymer segments, solvent molecules, and any present surfaces. acs.orgresearchgate.net
In a good solvent, where polymer-solvent interactions are favorable, the polymer chains will adopt a more extended, swollen, or "uncoiled" conformation to maximize contact with the solvent. acs.org Conversely, in a poor solvent, polymer-polymer interactions are preferred, causing the chains to collapse into a more compact, globular conformation to minimize exposure to the solvent. acs.org For PHEMA, which contains hydrophilic hydroxyl groups, water acts as a complex solvent. researchgate.net The presence of hydrogen bonding between the hydroxyl groups of HEMA and amide groups in a copolymer can be weakened by increasing temperature, leading to changes in swelling behavior. researchgate.net Increasing temperature can also increase chain mobility and disrupt intermolecular hydrogen bonds, facilitating network expansion and a higher equilibrium swelling ratio in hydrogels. nih.gov
At interfaces, PHEMA chains exhibit specific conformational arrangements. When grafted onto a surface to form a "polymer brush," the chains are in a crowded state and stretch away from the surface. nih.gov The conformation and thickness of these brushes influence how they interact with proteins and cells. nih.gov At a polymer/water interface, the hydrophilic nature of the polymer dictates the structure. For similar polymers like poly(2-methoxyethyl acrylate) (PMEA), the interface can form nanometer-scale phase-separated structures of polymer-rich and water-rich domains. researchgate.net This interfacial state is critical for properties like blood compatibility, as protein adsorption can be suppressed in the hydrated, water-rich regions. researchgate.net
Advanced Characterization Methodologies for Hydroxymethylmethacrylate Polymers and Materials
Spectroscopic Techniques for Poly(Hydroxymethylmethacrylate) Analysis
Spectroscopic methods are indispensable for elucidating the structural and electronic properties of PHEMA. These techniques probe the interactions of electromagnetic radiation with the polymer to reveal details about its chemical composition and molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Poly(this compound)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural analysis of PHEMA. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to investigate the polymer's microstructure, including tacticity and the presence of different chemical environments. researchgate.netmdpi.com
In ¹H NMR studies of PHEMA, characteristic signals corresponding to the various protons in the repeating unit can be identified. For instance, research on PHEMA hydrogels has utilized ¹H NMR to probe the states of water within the polymer network. nih.govacs.org The spin-spin relaxation times (T2) of water molecules in hydrated PHEMA reveal different water environments: strongly interacting water, water in porous structures, and bulk water. nih.govacs.org
¹³C NMR spectroscopy provides complementary information about the carbon backbone and side chains of PHEMA. mdpi.com The chemical shifts of the carbonyl, quaternary, and methylene (B1212753) carbons are sensitive to the stereochemical configuration of the polymer chain, allowing for the determination of triad (B1167595) sequences (isotactic, syndiotactic, and heterotactic). researchgate.netkpi.uabibliotekanauki.pl High-resolution solid-state ¹³C NMR can be particularly informative for analyzing the crystallinity and molecular mobility of PHEMA materials. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound)
| Functional Group | Chemical Shift (ppm) |
|---|---|
| -OH | ~4.8 |
| -CH₂- (ester) | ~4.1 |
| -CH₂- (backbone) | ~1.9 |
| α-CH₃ | ~1.0 |
Infrared (IR) and Raman Spectroscopy of Poly(this compound)
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint of PHEMA, identifying characteristic functional groups and hydrogen bonding interactions.
Fourier Transform Infrared (FTIR) spectroscopy is widely used to confirm the polymerization of this compound and to study the structure of the resulting polymer. researchgate.netresearchgate.net The FTIR spectrum of PHEMA exhibits distinct absorption bands corresponding to its functional groups. A broad band in the region of 3100-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often involved in hydrogen bonding. researchgate.netnih.gov The sharp, strong absorption peak around 1700-1730 cm⁻¹ is attributed to the C=O stretching of the ester group. researchgate.netekb.eg Other significant peaks include C-H stretching vibrations around 3000 cm⁻¹. researchgate.net Temperature-dependent IR spectroscopy has been employed to study the dynamics of hydrogen bonds (OH···OH and C=O···HO) in PHEMA, revealing changes in these interactions around the glass transition temperature. nih.govfrontiersin.org
Raman spectroscopy offers complementary information to IR spectroscopy. While not as commonly reported for basic characterization, it can be a powerful tool for studying the skeletal vibrations of the polymer backbone and for analyses where water is a solvent, due to its weak Raman scattering.
Table 2: Key FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~2950 | C-H Stretch | Alkane (-CH₃, -CH₂-) |
| ~1720 (strong) | C=O Stretch | Ester (-COO-) |
| ~1450 | C-H Bend | Alkane (-CH₃, -CH₂-) |
| ~1150 | C-O Stretch | Ester (-COO-) |
Chromatographic and Mass Spectrometric Approaches for Poly(this compound)
These methods are crucial for determining the size, mass, and distribution of polymer chains, which significantly influence the material's bulk properties.
Gel Permeation Chromatography (GPC) for Molar Mass and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molar mass and molar mass distribution (polydispersity) of polymers. lcms.cznih.gov The method separates polymer molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute faster than smaller molecules. By calibrating with polymer standards of known molar mass (e.g., polystyrene or poly(methyl methacrylate)), the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn) of a PHEMA sample can be determined. nih.govpolymersource.casigmaaldrich.comsigmaaldrich.com A PDI value close to 1.0 indicates a narrow distribution of polymer chain lengths, which is often desirable for specific applications. nih.gov Studies have shown that the synthesis conditions can be tuned to control the molecular weight distribution, with some methods achieving a PDI below 1.3. researchgate.net
Table 3: Typical GPC Data for a Poly(this compound) Sample
| Parameter | Description | Typical Value |
|---|---|---|
| Mn (g/mol) | Number-Average Molar Mass | 10,000 - 100,000 |
| Mw (g/mol) | Weight-Average Molar Mass | 11,000 - 140,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 2.5 |
Mass Spectrometry (MS) of Poly(this compound)
Mass spectrometry (MS) provides detailed information about the absolute molecular weight of individual oligomers, end-group structures, and repeating units. waters.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a particularly powerful technique for polymer analysis. bruker.com In MALDI-TOF MS, the polymer is co-crystallized with a matrix and ionized by a laser, allowing for the detection of intact macromolecular ions. waters.com This technique can yield absolute molecular weights for polymers with narrow polydispersity (PDI < 1.2). waters.comnih.gov For more polydisperse samples, MALDI-TOF can be challenged by mass discrimination effects. nih.gov
Electrospray Ionization (ESI) is another soft ionization technique that can be coupled with mass spectrometry (e.g., ESI-QTOF-MS) for polymer analysis. nih.gov ESI is considered a gentler ionization method than MALDI and can be particularly useful for analyzing polymers with labile end groups that might fragment during MALDI analysis. nih.gov Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of polymers by functionality before mass analysis, providing a more complete characterization. nih.gov
Microscopic and Morphological Investigations of this compound-Derived Materials
The performance and application of materials derived from this compound are intrinsically linked to their internal structure and surface characteristics. Microscopic techniques are therefore indispensable for visualizing and understanding the morphology at micro and nanoscales.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology of this compound-based polymers. azooptics.com SEM provides high-resolution, three-dimensional images of the material's surface topography, while TEM allows for the observation of the internal nanostructure. azooptics.compressbooks.pubazom.com
In the study of poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels, SEM is frequently used to characterize the porous structure, which is critical for applications like tissue engineering. nih.gov For instance, investigations have shown that by varying the concentration of HEMA during polymerization, the resulting scaffold morphology can be controlled. nih.gov SEM images reveal that higher concentrations of HEMA can lead to closed, nano-sized pores with a uniform shape, whereas lower concentrations may result in larger, more irregularly shaped pores. nih.gov A significant challenge in the SEM analysis of PHEMA hydrogels is the sample preparation, as the technique requires the material to be in a dehydrated state. researchgate.net This can potentially introduce artifacts, and the observed morphology may differ from that of the native, hydrated gel. researchgate.net Furthermore, polymers are often sensitive to electron beam damage, which can make high-magnification imaging difficult. nih.gov
TEM is employed to visualize features at even higher resolutions, such as the distribution of nanoparticles within a PHEMA composite matrix or the phase separation in polymer blends. researchgate.net For TEM analysis, the sample must be prepared as an ultra-thin section, which can be a complex process. azooptics.comresearchgate.net Staining agents, such as ruthenium tetroxide or ferric chloride, are sometimes used to enhance the contrast between different polymer phases, making them distinguishable in the TEM image. researchgate.netwashington.edu This is particularly useful for studying the morphology of immiscible polymer blends containing PHEMA, where one phase can be selectively stained to appear darker. researchgate.netwashington.edu
| HEMA Concentration | Observed Morphology |
|---|---|
| High (e.g., HC50) | Uniform, closed, nano-sized pores. |
| Medium (e.g., HC40, HC30) | Irregularly shaped pores, with bead-shaped pores observed at HC30. |
| Low | Larger, more irregular pore structures. |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to analyze surface topography at the nanoscale. measurlabs.comtrigenotoul.com It operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. pressbooks.pub By detecting the forces between the tip and the surface, AFM can generate detailed three-dimensional topographical maps and provide quantitative data on surface roughness with sub-nanometer vertical resolution. measurlabs.compressbooks.pubeag.com
A key advantage of AFM in polymer science is its ability to image both conductive and non-conductive samples without special coatings, which are often required for SEM. pressbooks.pub This makes it ideal for characterizing the surface of insulating this compound polymers. AFM can be operated in various environments, including air and liquid, allowing for the analysis of PHEMA materials in both dry and hydrated states, which is crucial for understanding hydrogel surface properties. measurlabs.comtrigenotoul.com
The technique offers several imaging modes, such as contact mode and tapping mode. measurlabs.com Tapping mode is particularly well-suited for soft samples like hydrogels, as it minimizes the risk of surface damage during scanning. measurlabs.comeag.com AFM analysis of PHEMA-based films and materials can reveal information about surface smoothness, the presence of defects, and the homogeneity of the material's surface. pressbooks.pub For example, lower surface roughness values, as measured by AFM, can indicate fewer defects and potentially stronger adhesion properties in polymer films. pressbooks.pub
| Capability | Description |
|---|---|
| Topographical Imaging | Generates high-resolution 3D images of the sample surface. |
| Surface Roughness Quantification | Provides quantitative measurements of surface roughness down to the angstrom scale. |
| Feature Size Measurement | Measures dimensions of surface features, such as step heights. |
| Nanomechanical Properties | Can probe mechanical properties like adhesion and elasticity at the nanoscale. |
| Versatile Environments | Operates in air, liquid, or vacuum, allowing analysis of samples in various states (e.g., hydrated hydrogels). |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Thermal Analysis of Poly(this compound) and Composites
Thermal analysis techniques are crucial for determining the thermal transitions and stability of polymeric materials. These properties dictate the material's processing parameters and its performance at different temperatures.
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of polymers. hu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This allows for the determination of key thermal transitions, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). wikipedia.org
For amorphous or semi-crystalline polymers like poly(this compound), the glass transition temperature is a critical parameter. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org Poly(2-hydroxyethyl methacrylate) (PHEMA) typically exhibits a Tg around 100°C. tandfonline.com The exact value can be influenced by factors such as molecular weight, cross-linking density, and the presence of plasticizers like water.
When HEMA is copolymerized with other monomers, the Tg of the resulting material can be tailored. For instance, copolymerizing HEMA with hydrophobic comonomers that have a low Tg, such as ethyl acrylate (B77674) or n-butyl acrylate, can significantly alter the thermal properties of the final polymer. nih.gov The glass transition temperature of these copolymers can be determined using dynamic mechanical measurements, which are closely related to DSC. nih.gov
| Comonomer | Weight Fraction of Comonomer (ω2) | Glass Transition Temperature (Tα at 1 Hz) |
|---|---|---|
| Ethyl Acrylate | 0.0 - 1.0 | Tα varies with composition. |
| n-Butyl Acrylate | 0.0 - 1.0 | Tα varies with composition. |
| Dodecyl Methacrylate | 0.0 - 1.0 | Tα varies with composition. |
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is used to evaluate the thermal stability and decomposition profile of materials. The resulting TGA curve provides information on the onset of degradation, the temperatures of maximum weight loss, and the amount of residual mass at the end of the analysis.
| Parameter | Value |
|---|---|
| Temperature of Maximum Weight Loss (TMax) | 420 - 425 °C |
| Effect of Crosslinker Content | TMax increases as a function of crosslinker content. |
Differential Scanning Calorimetry (DSC)
Rheological and Mechanical Property Assessment of this compound-Based Systems
The mechanical and rheological properties of this compound-based materials are paramount to their function, from the processability of liquid resins to the durability and elasticity of the final cured polymers and hydrogels.
Rheology is the study of the flow and deformation of matter. mhmedical.com For HEMA-based systems, rheological characterization is important for understanding the behavior of liquid formulations before polymerization and the viscoelastic properties of the resulting gels. Many polymer solutions and hydrogels exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. nih.gov Specifically, they often show shear-thinning properties, where the viscosity decreases as the shear rate increases, which can be advantageous for processing and application. nih.gov The viscoelastic nature of PHEMA gels, which combines both solid-like (elastic) and liquid-like (viscous) properties, can be investigated through oscillatory rheological tests that measure the storage modulus (G') and loss modulus (G''). numberanalytics.com
The mechanical properties, such as tensile strength, modulus, and elongation at break, define the material's ability to withstand physical stress. Cross-linked poly(2-hydroxyethyl methacrylate) networks exhibit rubberlike behavior at temperatures above their Tg or when swollen with a suitable solvent like water. tandfonline.com The mechanical performance can be precisely engineered by copolymerizing HEMA with other monomers. For example, copolymerizing HEMA with ethyl acrylate or n-butyl acrylate can yield materials with significantly enhanced tensile strength and strain-at-break compared to pure PHEMA. nih.gov Similarly, PHEMA hydrogel scaffolds for tissue engineering can be designed to have specific compressive and tensile properties by controlling the HEMA concentration during synthesis. nih.gov
| Material System | Property | Value Range | Reference |
|---|---|---|---|
| PHEMA Hydrogel (swollen in water) | Tensile Modulus (E) | 0.39 MPa | nih.gov |
| PHEMA Hydrogel (swollen in water) | Tensile Strength (σu) | 0.32 MPa | nih.gov |
| PHEMA Hydrogel (swollen in water) | Strain-at-Break (εu) | 1.81 | nih.gov |
| HEMA-co-ethyl acrylate/n-butyl acrylate (swollen) | Tensile Strength (σu) | 0.7 - 0.9 MPa | nih.gov |
| HEMA-co-ethyl acrylate/n-butyl acrylate (swollen) | Strain-at-Break (εu) | 5 - 7 | nih.gov |
| PHEMA Hydrogel Scaffolds | Compressive Max Stress | 254.24 - 932.42 KPa | nih.gov |
| PHEMA Hydrogel Scaffolds | Tensile Max Stress | 4.37 - 30.64 KPa | nih.gov |
| PHEMA Hydrogel Scaffolds | Compressive Modulus | 16.14 - 38.80 KPa | nih.gov |
Viscoelastic Behavior of Poly(this compound) Gels and Solutions
The viscoelastic properties of poly(this compound) (PHEMA) and related polymers are critical for understanding their behavior in applications ranging from biomedical devices to industrial formulations. The study of rheology, which investigates the flow and deformation of materials, provides deep insights into the molecular structure and interactions within these polymer systems. kau.edu.sapressbooks.pub Polymer solutions and gels exhibit a combination of viscous (liquid-like) and elastic (solid-like) characteristics, which can be quantified using techniques like oscillatory shear tests. pressbooks.pub
In these tests, parameters such as the storage modulus (G') and the loss modulus (G'') are measured. G' represents the elastic component, or the energy stored and recovered per cycle of deformation, while G'' represents the viscous component, or the energy dissipated as heat. The behavior of these moduli as a function of frequency or temperature reveals information about the polymer network's structure, cross-linking density, and interactions with the solvent. mdpi.com
Research on lightly cross-linked poly(this compound) gels has shown that their viscoelastic properties are significantly influenced by the presence and nature of diluents used during polymerization. acs.orgresearchgate.net For instance, studies on PHEMA gels swollen in various diluents demonstrate that the mechanical losses can be substantial, indicating slow relaxation processes of physical associates within the polymer network. researchgate.net The cross-linking density and the stage of dilution during network formation are also crucial factors that dictate the final viscoelastic response of the material. acs.org In dilute solutions, the entanglement and interaction of polymer chains lead to complex, non-Newtonian behaviors like shear-thinning, where viscosity decreases as the shear rate increases. pressbooks.pub This phenomenon is attributed to the alignment of polymer chains in the direction of flow, reducing intermolecular resistance. pressbooks.pub
| Material System | Key Finding | Influencing Factors | Source |
|---|---|---|---|
| Poly(this compound) Gels | Viscoelastic properties are significantly impacted by the diluent used during polymerization. | Nature and amount of diluent, cross-linking density. acs.orgacs.org | acs.orgacs.org |
| Lightly Cross-linked PHEMA Gels | Showed large mechanical losses at low frequencies, attributed to the slow relaxation of hydrophobic physical associates. researchgate.net | Degree of cross-linking, nature of the swelling medium. researchgate.net | researchgate.net |
| Polymer Solutions (General) | Exhibit shear-thinning behavior where viscosity decreases with increasing shear rate. pressbooks.pub | Polymer concentration, temperature, molecular weight, solvent quality. kau.edu.sapressbooks.pub | kau.edu.sapressbooks.pub |
| PHEMA Copolymers | Low-temperature relaxations are influenced by the composition of comonomers. | Comonomer type and ratio (e.g., n-Butyl Methacrylate). tandfonline.com | tandfonline.com |
Mechanical Testing of Poly(this compound) Composites
The mechanical integrity of poly(this compound) is often insufficient for applications requiring high strength, necessitating its reinforcement through the formation of composites. mdpi.com Mechanical testing, including tensile and compression tests, is fundamental to quantifying the improvements in properties such as strength, stiffness, and toughness. A universal testing machine is commonly used to measure these properties by applying a controlled force and measuring the resulting deformation. mdpi.com
Copolymerization is a frequent strategy to enhance mechanical characteristics. For example, creating copolymers of 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA) can produce scaffolds with tunable mechanical properties. mdpi.com Research shows that varying the HEMA/MMA ratio directly impacts compressive and tensile strength. In one study, poly(HEMA-co-MMA) scaffolds exhibited compressive stress values ranging from 254.24 to 932.42 KPa and tensile stress values from 4.37 to 30.64 KPa depending on the monomer ratio. mdpi.com The Young's modulus, a measure of stiffness, can also be significantly increased; introducing amine groups into a poly(HEMA) hydrogel network has been shown to increase the Young's modulus by a factor of eight. researchgate.net
Inorganic fillers are also used to reinforce PHEMA-based materials. Composites of poly(methyl methacrylate) (PMMA), a related polymer, with titanium dioxide (TiO2) have shown a progressive increase in flexural strength and flexural modulus with increasing TiO2 content up to 6 wt%. taylors.edu.my Similarly, incorporating silica (B1680970) nanoparticles into this compound matrices can enhance mechanical properties for specialized applications. smolecule.com The effectiveness of reinforcement depends on factors like filler type, concentration, dispersion, and the interfacial adhesion between the filler and the polymer matrix. taylors.edu.mymdpi.com
| Composite Material | Property Measured | Result Range | Key Observation | Source |
|---|---|---|---|---|
| Poly(HEMA-co-MMA) Hydrogel | Compressive Maximum Stress | 254.24–932.42 KPa | Properties are tunable by altering the HEMA/MMA ratio. mdpi.com | mdpi.com |
| Poly(HEMA-co-MMA) Hydrogel | Tensile Maximum Stress | 4.37–30.64 KPa | Mechanical properties improved up to a certain MMA concentration (H90M10) before decreasing. mdpi.com | mdpi.com |
| Poly(HEMA-co-MMA) Hydrogel | Young's Modulus (Tensile) | 0.5–2 KPa | The modulus could be controlled by the monomer concentration ratio. mdpi.com | mdpi.com |
| PHEMA Hydrogel for IOL | Tensile Strength | Up to 0.57 MPa | Optimized polymerization conditions yielded high tensile strength. nih.gov | nih.gov |
| PMMA/TiO2 Composite | Flexural Modulus | Up to 6.35 GPa (at 6% TiO2) | A 96.79% increase compared to pure PMMA. taylors.edu.my | taylors.edu.my |
| PMMA/TiO2 Composite | Tensile Strength | Increased by ~2x | Tensile strength increased with the amount of TiO2 incorporated. mdpi.com | mdpi.com |
X-ray Diffraction and Scattering Studies on Poly(this compound) Structure
X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are powerful, non-destructive techniques used to investigate the atomic and nanoscale structure of polymeric materials. uniroma1.itnumberanalytics.com XRD provides information on the degree of crystallinity, crystal structure, and phase composition, while SAXS is sensitive to larger-scale structures like pores, particle sizes, and density fluctuations over tens to hundreds of nanometers. uniroma1.itrsc.orgresearchgate.net
Polymers like poly(this compound) are typically amorphous or semi-crystalline. icdd.com Their XRD patterns reflect this nature, often showing one or more broad humps (amorphous halos) rather than the sharp, well-defined Bragg peaks characteristic of highly crystalline materials. researchgate.netasianpubs.org The position and breadth of these halos can provide information about the average distance between polymer chains. asianpubs.org For semi-crystalline polymers, the diffraction pattern is a superposition of sharp crystalline peaks on top of the broad amorphous background. mdpi.com The ratio of the integrated intensity of the crystalline peaks to the total scattered intensity can be used to calculate the degree of crystallinity, a critical parameter influencing mechanical and thermal properties. mdpi.comazom.com
In studies of PHEMA-based nanocomposites, XRD is essential for characterizing the dispersion of nanofillers. For instance, when montmorillonite (B579905) clay is added to PHEMA, XRD patterns can show whether the clay layers have been exfoliated (fully separated) or intercalated (polymer chains inserted between layers), based on changes in the diffraction angle (2θ) corresponding to the clay's d-spacing. mdpi.com One study on PHEMA/montmorillonite nanocomposites reported a shift in the diffraction peak from 2.99° in the pure clay to lower angles (2.07-2.34°) in the composites, indicating an increase in the interlayer spacing and successful intercalation of the polymer. mdpi.com SAXS studies, on the other hand, can reveal the nanostructure of porous hydrogels and how it changes upon swelling in different solvents. researchgate.net
| Material | Technique | Key Finding | Diffraction Data Example | Source |
|---|---|---|---|---|
| Poly(methyl methacrylate) (PMMA) | XRD | Generally amorphous, showing broad diffraction peaks. researchgate.netasianpubs.org | High-intensity broad peaks observed at 2θ = 9.16° and 19.12°. researchgate.net | researchgate.net |
| PHEMA/Organo-Montmorillonite Nanocomposite | XRD | Demonstrated intercalation of the polymer into clay galleries. | Peak for pure clay at 2θ = 2.99° shifted to ~2.07-2.34° in composites. mdpi.com | mdpi.com |
| Polymers (General) | XRD | Can differentiate between amorphous, semi-crystalline, and microcrystalline states. icdd.com | Crystalline polymers show sharp peaks; amorphous ones show broad halos. icdd.com | icdd.com |
| Amorphous Polymers (PMMA, Polystyrene) | SAXS | Used to study density and concentration fluctuations at the nanoscale. rsc.org | SAXS signal confirms the presence of density variations in amorphous fibers. mdpi.com | rsc.orgmdpi.com |
Theoretical and Computational Investigations of Hydroxymethylmethacrylate Systems
Quantum Chemical Calculations of Hydroxymethylmethacrylate Monomer Reactivity and Electronic Structure
Quantum chemical calculations are powerful tools for elucidating the fundamental aspects of monomer reactivity and electronic structure, providing insights that are often difficult to obtain through experimental methods alone. mdpi.com For this compound (HMM), these computational approaches have been employed to understand its polymerization aptitude and the nature of its chemical bonds.
Calculations often focus on determining key quantum chemical parameters that correlate with reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity towards polymerization. researchgate.net
Furthermore, quantum chemical studies can map the electron density distribution across the HMM monomer. This reveals the partial atomic charges on each atom, identifying electrophilic and nucleophilic sites susceptible to chemical attack during polymerization. For instance, the carbon-carbon double bond in the methacrylate (B99206) group is a primary site for radical attack, and calculations can quantify its reactivity. The electronic structure of the isocyanate group, if present in a modified monomer, can also be analyzed to predict its reaction tendencies. lboro.ac.uk
These computational methods are not limited to isolated monomers. They can also model the initial stages of polymerization by simulating the interaction of a monomer with an initiator radical. By calculating the activation energies for these elementary reactions, researchers can predict the most favorable reaction pathways and gain a deeper understanding of the polymerization mechanism at a molecular level. rsc.orgscienceopen.com The first computational studies of propagation reactions in free radical polymerization focused on simpler molecules, but the principles have been extended to more complex monomers like α-substituted acrylates. mdpi.com
Table 1: Key Quantum Chemical Parameters and Their Significance in HMM Reactivity
| Parameter | Description | Significance for HMM Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the monomer. A higher EHOMO suggests greater propensity to donate electrons to an attacking radical. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the monomer. A lower ELUMO suggests a greater propensity to accept electrons. researchgate.net |
| ΔE (EHOMO - ELUMO) | HOMO-LUMO Energy Gap | A smaller energy gap is associated with higher chemical reactivity and a greater tendency to polymerize. researchgate.net |
| Atomic Charges | Distribution of electron density on each atom | Identifies electrophilic and nucleophilic centers, predicting sites for radical attack and chemical modification. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction | Lower activation energy for the addition of an initiator to the monomer indicates a more favorable and faster polymerization initiation. rsc.org |
Molecular Dynamics Simulations of Poly(this compound) Chain Conformation and Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of poly(this compound) (p(HMM)) chains over time. These simulations model the atoms and bonds as a classical system of interacting particles, allowing for the study of polymer chain dynamics, conformation, and interactions with other molecules, such as solvents or other polymers. mdpi.comfrontiersin.org
MD simulations are also invaluable for studying the interactions between p(HMM) and other molecules. For instance, simulations of p(HMM) in aqueous solutions can elucidate the structure of water molecules around the polymer chain and the formation of hydrogen bonds between the polymer's hydroxyl and carbonyl groups and water. mdpi.com This is crucial for understanding the swelling behavior of p(HMM) hydrogels. The diffusion of small molecules, like water or drugs, through the polymer matrix can also be simulated, providing insights into the material's permeability. mdpi.com
Furthermore, MD simulations can be used to investigate the interface between p(HMM) and other materials. By modeling the interactions at an atomic level, researchers can predict the adhesion properties and compatibility of p(HMM) with different substrates or in polymer blends. researchgate.net These simulations can calculate interaction energies, providing a quantitative measure of the binding strength between the polymer and another surface. researchgate.net
Table 2: Applications of MD Simulations in p(HMM) Research
| Area of Investigation | Key Properties Studied | Insights Gained |
| Chain Conformation | Radius of gyration, end-to-end distance, bond angles, dihedral angles | Understanding of polymer chain size, shape, and flexibility in various environments. researchgate.net |
| Polymer-Solvent Interactions | Radial distribution functions, hydrogen bond analysis, diffusion coefficients | Elucidation of hydration shells, solvent structuring, and the mechanism of polymer swelling. mdpi.com |
| Interfacial Properties | Interaction energies, adsorption conformations | Prediction of adhesion, compatibility, and binding affinity with other materials and proteins. researchgate.net |
| Mechanical Properties | Stress-strain behavior, elastic moduli | Estimation of the mechanical response of the polymer at a molecular level. |
Computational Modeling of this compound Polymerization Processes
Computational modeling of polymerization processes provides a bridge between the molecular-level details of chemical reactions and the macroscopic properties of the resulting polymer. mdpi.com These models aim to simulate the kinetics and evolution of the polymer population during polymerization, offering predictions of properties like molecular weight distribution, conversion, and polymer composition. mdpi.com
Another widely used method is the numerical integration of systems of differential equations that describe the concentrations of the various species involved in the polymerization (monomers, radicals of different chain lengths, dead polymer). mdpi.com This deterministic approach, often referred to as the method of moments, can efficiently predict average properties like the number-average and weight-average molecular weight. mdpi.com
These models can be used to explore the effect of various reaction conditions on the polymerization of HMM. For example, the influence of initiator concentration, monomer concentration, temperature, and solvent can be systematically investigated through simulations. This allows for the optimization of polymerization conditions to achieve desired polymer properties without the need for extensive and time-consuming experimental work. The modeling can also account for more complex phenomena, such as the gel effect, where the viscosity of the reaction medium increases significantly, affecting the termination rate.
Table 3: Computational Modeling Techniques for HMM Polymerization
| Modeling Technique | Description | Key Outputs |
| Kinetic Monte Carlo (kMC) | Stochastic simulation of individual reaction events based on their probabilities. mdpi.com | Detailed molecular weight distribution, chain architecture, sequence distribution in copolymers. |
| Method of Moments | Deterministic solution of differential equations describing the evolution of the moments of the molecular weight distribution. mdpi.com | Number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI). |
| Predici | A commercial software package that implements advanced algorithms for solving population balance equations in polymerization. | Similar to the method of moments but with the capability to handle more complex polymerization schemes. |
Density Functional Theory (DFT) Applications in this compound Research
Density Functional Theory (DFT) is a specific and widely used method within the broader field of quantum chemical calculations. wikipedia.orgukm.my It has become a cornerstone of computational chemistry and materials science due to its favorable balance of accuracy and computational cost. ua.pt In the context of this compound research, DFT is applied to many of the same areas as general quantum chemistry but with a robust and well-defined theoretical framework. ua.pt
DFT calculations are particularly effective for investigating the electronic structure and reactivity of the HMM monomer. mdpi.com By solving the Kohn-Sham equations, DFT can accurately determine the ground-state electron density of the molecule, from which numerous properties can be derived. ukm.my This includes the HOMO and LUMO energies, electrostatic potential maps, and atomic charges, all of which are critical for understanding the monomer's susceptibility to nucleophilic or electrophilic attack during polymerization. mdpi.com
Furthermore, DFT is extensively used to model reaction mechanisms. nih.gov For the free-radical polymerization of HMM, DFT can be used to locate the transition state structures for the initiation and propagation steps. The energy of these transition states relative to the reactants provides the activation energy, a key parameter for determining the reaction rate. nih.gov This allows for a detailed, atomistic understanding of how the reaction proceeds and what factors influence its speed. DFT can also be used to study potential side reactions, helping to predict and understand the formation of byproducts.
In addition to monomer reactivity, DFT can be applied to study the properties of small oligomers of p(HMM). By calculating the optimized geometries and vibrational frequencies of dimers, trimers, and other small chains, researchers can gain insight into the local conformational preferences and intramolecular interactions, such as hydrogen bonding, that govern the structure of the larger polymer.
Table 4: Specific Applications of DFT in HMM Research
| Application | Property Calculated | Scientific Insight |
| Monomer Reactivity | HOMO-LUMO gap, electrostatic potential | Prediction of polymerization aptitude and sites of chemical reactivity. mdpi.com |
| Reaction Mechanisms | Transition state geometries and energies | Elucidation of reaction pathways and calculation of activation energies for elementary polymerization steps. nih.gov |
| Spectroscopy | Vibrational frequencies (IR, Raman), NMR chemical shifts | Aiding the interpretation of experimental spectroscopic data for monomer and polymer characterization. |
| Oligomer Conformations | Optimized geometries, interaction energies | Understanding of local chain structure and the role of intramolecular hydrogen bonding. |
Polymer Informatics and Machine Learning Approaches for this compound Systems
Polymer informatics is an emerging field that leverages data science and machine learning (ML) techniques to accelerate the design and discovery of new polymers and to predict their properties. osti.govnist.gov For this compound systems, these approaches offer a powerful way to explore the vast parameter space of polymer synthesis and processing and to build predictive models from experimental and computational data. 4spe.org
A key application of ML in this area is the development of structure-property relationships. osti.gov By training ML models on datasets containing information about the chemical structure of various polymethacrylates (including p(HMM)) and their measured properties (e.g., glass transition temperature, mechanical strength, or swelling ratio), it is possible to create models that can predict the properties of new, unsynthesized polymers. The input to these models is a machine-readable representation of the polymer structure, often in the form of molecular descriptors or fingerprints. nih.gov
Machine learning can also be used to optimize polymerization conditions. For example, a model could be trained on data from a series of HMM polymerizations performed under different conditions (temperature, initiator concentration, etc.) to predict the resulting molecular weight and polydispersity. This model could then be used to identify the optimal conditions for achieving a desired set of polymer characteristics, a process known as inverse design. osti.gov
Furthermore, ML can be integrated with computational methods like DFT and MD. For instance, ML models can be trained on large datasets of DFT calculations to create "surrogate models" that can predict quantum chemical properties with much lower computational cost. This allows for the rapid screening of large numbers of potential monomer modifications. Similarly, ML can be used to analyze the large and complex trajectories generated by MD simulations to identify important conformational states or dynamic events. researchgate.net The challenges in applying ML to polymers include the need for large, high-quality datasets and the development of effective ways to represent the complex, hierarchical structure of polymers in a machine-readable format. nist.govnih.gov
Table 5: Machine Learning Applications in HMM Polymer Systems
| ML Application | Description | Potential Impact |
| Property Prediction | Training supervised learning models (e.g., regression, classification) to predict polymer properties from their structure. 4spe.org | Accelerated discovery of new p(HMM)-based materials with desired performance characteristics. |
| Inverse Design | Using generative models or optimization algorithms to design new polymer structures that are predicted to have specific properties. osti.gov | Efficient exploration of chemical space to find novel polymers for targeted applications. |
| Process Optimization | Building models that relate synthesis or processing conditions to final polymer properties. | Reduced experimental effort and cost in optimizing manufacturing processes for p(HMM) materials. |
| Analysis of Simulations | Applying unsupervised learning (e.g., clustering) to analyze large datasets from MD or quantum chemical calculations. | Enhanced insights from computational studies by identifying hidden patterns and correlations in the data. researchgate.net |
Applications of Poly Hydroxymethylmethacrylate and Its Derivatives in Advanced Materials Engineering
Hydrogel Formation and Properties Based on Poly(Hydroxymethylmethacrylate)
Poly(this compound) (pHEMA) is renowned for its ability to form hydrogels—three-dimensional polymeric networks that can absorb and retain large quantities of water or biological fluids without dissolving. researchgate.netmdpi.com This characteristic is attributed to the hydrophilic pendant hydroxyl (-OH) groups in its structure. nih.gov In its dry state, pHEMA is a hard, brittle material, but upon hydration, it transforms into a soft, flexible hydrogel. researchgate.net
The formation of pHEMA hydrogels typically occurs through the polymerization of HEMA monomers in the presence of a crosslinking agent. mdpi.com The crosslinker creates covalent bonds between the linear polymer chains, forming a network structure that is insoluble in water. nih.gov The degree of swelling, mechanical strength, and permeability of the resulting hydrogel can be precisely controlled by adjusting factors such as the concentration of the crosslinking agent. scielo.org.ar For instance, a study on pHEMA hydrogel synthesis for intraocular lens (IOL) materials identified optimal conditions as 1.0 wt% cross-linking additive and 0.5 wt% catalyst, reacting at 40°C for 36 hours. scielo.org.ar These conditions yielded a hydrogel with a tensile strength of 0.57 MPa, an equilibrium water content (EWC) over 40%, and light transmittance exceeding 97%. scielo.org.ar
The properties of pHEMA hydrogels make them highly suitable for biomedical applications. They exhibit excellent biocompatibility, eliciting a minimal immune response from host tissue. researchgate.net Their physical characteristics can mimic those of natural soft tissues, and their porous structure allows for the diffusion of nutrients and small molecules. mdpi.comresearchgate.net Furthermore, their mechanical properties and hydrolytic stability can be enhanced through various modifications, such as preparing them in mixtures of water and ionic liquids, which results in a denser, more homogeneous microstructure. google.com
Table 1: Optimized Synthesis Conditions and Properties of pHEMA Hydrogel for IOL
| Parameter | Optimal Value | Resulting Property | Value |
|---|---|---|---|
| Catalyst Dosage | 0.5 wt% | Tensile Strength | 0.57 MPa |
| Cross-linking Additive | 1.0 wt% | Hardness (Shore A) | 23.0 |
| Reaction Temperature | 40 °C | Equilibrium Water Content (EWC) | > 40% |
| Reaction Time | 36 h | Light Transmittance | > 97% |
Data sourced from a study on synthesizing Poly(hydroxyethyl methacrylate) hydrogel for intraocular lens materials. scielo.org.ar
So-called "smart" or stimuli-responsive hydrogels are materials that undergo significant changes in their properties in response to small alterations in their external environment. nih.gov Poly(this compound) can be used to create such systems that respond to various stimuli, including pH, temperature, light, and redox conditions. nih.govresearchgate.netresearchgate.net This responsive behavior is typically achieved by incorporating specific functional groups or crosslinkers into the hydrogel network. nih.gov
For example, pH-responsive pHEMA hydrogels can be fabricated using carboxylic acid-functionalized dimethacrylate crosslinkers. nih.gov The swelling behavior of these hydrogels is dependent on the pH of the surrounding medium due to the ionization of the carboxylic acid groups. nih.govmums.ac.ir Similarly, redox-responsive hydrogels can be designed to degrade upon exposure to specific reducing agents like 1,4-dithiothreitol (DTT). nih.gov These smart hydrogels are promising candidates for applications like controlled drug release, where the release of a therapeutic agent can be triggered by specific physiological conditions. nih.gov For instance, a drug like resorcinol (B1680541) loaded into a redox-responsive pHEMA hydrogel showed a release of around 88% within 5 hours upon exposure to DTT. nih.gov
Light-responsive hydrogels can also be produced from pHEMA by functionalizing the polymer with photoreactive moieties like azobenzene (B91143). researchgate.net Light irradiation can induce photoisomerization in the azobenzene groups, leading to changes in the hydrogel's polarity and, consequently, its swelling degree and rate. researchgate.net Multi-responsive hydrogels, which react to more than one stimulus (e.g., pH and temperature), have also been developed by creating terpolymers, such as poly(NIPAAm-co-MAA-co-2-hydroxymethylmethacrylate). researchgate.net
An Interpenetrating Polymer Network (IPN) consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. acs.org IPNs can combine the properties of the constituent polymers, often resulting in materials with synergistic characteristics. researchgate.net Poly(this compound) is frequently used as a component in IPN and semi-IPN (where one polymer is linear and the other is crosslinked) hydrogels to enhance their properties for various applications. acs.org
For example, novel IPNs synthesized from pHEMA and poly(N,N′-dimethylacrylamide) (PDMAM) have been studied for drug delivery. acs.org The inclusion of the highly hydrophilic PDMAM network more than doubled the IPN's swelling ratio compared to a pHEMA-only network, allowing for greater control over its drug loading and release characteristics. acs.org The synthesis of such IPNs often involves a two-step sequential method where the first network (pHEMA) is formed, and then the second monomer (DMAM) is swollen into it and polymerized to form the second network. acs.org
Similarly, semi-IPNs have been created using pHEMA and chitosan (B1678972) (CS). These CS/PHEMA semi-IPNs, formed by free radical polymerization of HEMA in a chitosan solution, exhibit high porosity, excellent swelling (140-220% in different media), and enhanced mechanical strength. The properties of these IPNs and semi-IPNs can be tailored by adjusting the ratio of the component polymers and the crosslinking density, making them suitable for applications ranging from dermal drug delivery to tissue engineering scaffolds. acs.org
Smart Hydrogels and Stimuli-Responsive Systems Based on Poly(this compound)
Development of Poly(this compound)-Derived Materials for Dental and Orthopedic Applications
The favorable properties of Poly(this compound), particularly its biocompatibility, have led to its use in developing materials for both dental and orthopedic fields. researchgate.netresearchgate.net It serves as a key component in adhesive systems and has been explored as a modifying agent in bone cement formulations.
In adhesive dentistry, 2-hydroxyethyl methacrylate (B99206) (HEMA) is a widely used monomer. Its popularity stems from its high hydrophilicity, which makes it an excellent agent for promoting adhesion to the inherently moist and organic dentin substrate. HEMA improves the wettability of the dentin surface and helps the adhesive to infiltrate the exposed collagen network. Furthermore, its ability to be dissolved in water, ethanol, or acetone (B3395972) allows it to act as a solvent, improving the stability of adhesive solutions that contain both hydrophobic and hydrophilic components and preventing phase separation.
However, the inclusion of HEMA is not without drawbacks. Its hydrophilicity means that both the uncured monomer and the cured polymer readily absorb water. This water sorption can lead to dilution and inhibition of polymerization in the uncured state, and in the cured state, it can cause swelling and hydrolytic degradation of the adhesive interface over time. Research has been conducted to determine the optimal concentration of HEMA in adhesives. One study on experimental one-step self-etch adhesives found that a concentration of 10% HEMA resulted in the best bond strength. Higher concentrations led to a decrease in bond strength, attributed to increased osmosis, reduced polymerization conversion, and suboptimal mechanical properties of the resulting poly-HEMA-containing interface. A meta-analysis of clinical trials concluded that there was no significant statistical difference in the clinical performance (in terms of retention, marginal adaptation, and postoperative sensitivity) between HEMA-free and HEMA-containing adhesive systems for non-carious cervical lesion restorations.
Table 2: Effect of HEMA Concentration on 24-h Micro-Tensile Bond Strength (μTBS)
| Experimental Adhesive | HEMA Concentration (%) | μTBS to Enamel (MPa) | μTBS to Dentin (MPa) |
|---|---|---|---|
| Exp-0 | 0% | 16.5 | 20.8 |
| Exp-10 | 10% | 21.1 | 27.3 |
| Exp-19 | 19% | 16.5 | 21.0 |
| Exp-36 | 36% | 13.7 | 16.2 |
Data adapted from a study investigating the effect of HEMA concentration in one-step self-etch adhesives.
Standard orthopedic bone cement is typically based on Polymethylmethacrylate (PMMA). nih.gov However, this material has drawbacks, including a high exothermic temperature during polymerization, shrinkage, and a lack of bioactivity. nih.gov To address these issues, researchers have investigated the modification of bone cement formulations by incorporating other monomers, including this compound (HEMA). nih.gov
Introducing HEMA into the liquid phase of bone cement adds hydrophilic hydroxyl groups to the polymer structure. This modification can improve the cement's properties; for example, in one study, a HEMA-modified expandable P(MMA-co-AA) bone cement showed remarkably enhanced water absorption and expansion ratios, which can help counteract polymerization shrinkage. The increased hydrophilicity also facilitates better mixing with bioactive ceramic fillers like calcium phosphate (B84403) and promotes osteogenesis activity.
Kinetic studies have shown that adding HEMA to PMMA bone cement influences the polymerization reaction. nih.gov An increase in HEMA content tends to raise both the frequency factor and the activation energy of the reaction. nih.gov In another approach, HEMA has been used to modify magnesium phosphate cement (MPC), a different type of bone cement. The addition of 15% HEMA to MPC resulted in a dual-setting cement with improved compressive strength (up to ~73 MPa) and bending strength (up to ~20 MPa), with a Young's Modulus close to that of bone (~2.5-3.0 GPa). These findings suggest that incorporating HEMA components can be a viable strategy for developing bone cements with enhanced biocompatibility and mechanical properties tailored for specific orthopedic applications.
Adhesive Systems Incorporating Poly(this compound)
Poly(this compound) for Ophthalmic Lenses and Contact Lens Materials
The most famous and commercially successful application of Poly(this compound) is in the manufacturing of soft contact lenses. The invention by Otto Wichterle and Drahoslav Lím in the 1960s revolutionized vision correction. researchgate.net pHEMA-based hydrogels are exceptionally suited for this application due to a unique combination of properties. researchgate.net
The key attributes of pHEMA for ophthalmic use include:
Biocompatibility : It is well-tolerated by the sensitive tissues of the eye and elicits a minimal immunological response. researchgate.net
Optical Transparency : The hydrogel is optically clear, a fundamental requirement for any lens material.
Hydrophilicity and Oxygen Permeability : pHEMA hydrogels can absorb a significant amount of water (typically 20-80% by volume), which makes them soft, flexible, and comfortable to wear. nih.gov This high water content also facilitates the transport of oxygen to the cornea, which is crucial for maintaining corneal health and preventing hypoxia-related adverse events. researchgate.net
Mechanical Stability : Despite its softness when hydrated, the crosslinked pHEMA network is sufficiently strong and durable for practical use and handling. mdpi.com
The manufacturing of pHEMA contact lenses was pioneered using a spin-casting technique, where a liquid polymerization mixture is rotated in a mold to form the desired lens shape and optical properties. Modern methods also include molding and the creation of micro-engineered surfaces. Recent advancements include nanopatterning pHEMA hydrogel surfaces to enhance cellular functionality, which could help prevent complications like secondary cataracts in intraocular lenses (IOLs). While newer materials like silicone hydrogels have been developed, pHEMA-based hydrogels continue to constitute a significant portion of the contact lens market due to their reliability, comfort, and cost-effectiveness. nih.gov
Functional Coatings and Surface Modification Using Poly(this compound)
Poly(this compound) (pHEMA) is a versatile polymer extensively utilized for creating functional coatings and modifying surfaces to enhance their properties for specific applications. Its inherent hydrophilicity, biocompatibility, and the presence of pendant hydroxyl groups make it an ideal candidate for surface engineering. These hydroxyl groups serve as reactive sites for further chemical modifications, allowing for the tailoring of surface characteristics such as wettability, lubricity, and bio-interactivity.
Functional coatings derived from pHEMA can be applied to a variety of substrates, including metals, ceramics, and other polymers, to improve their performance in biological and industrial environments. The ability to form thin, durable, and functional films makes pHEMA a valuable material in the development of advanced materials. These coatings can be designed to resist protein adsorption, prevent cell adhesion, or promote specific cellular interactions, depending on the intended application. The versatility of pHEMA allows for its use in a wide range of fields, from biomedical devices to industrial components where surface properties are critical. joanneum.at
Antifouling and Biocompatible Coatings Derived from Poly(this compound)
The development of antifouling and biocompatible coatings is crucial for the success of biomedical implants and devices that are in direct contact with biological fluids. mdpi.com Poly(this compound) (pHEMA) based materials are extensively investigated for this purpose due to their ability to resist nonspecific protein adsorption and subsequent cell adhesion, which are the initial steps in biofouling. researchgate.net The hydrophilicity of pHEMA creates a hydration layer on the surface, which acts as a physical barrier to prevent the attachment of proteins and microorganisms. mdpi.com
To enhance the antifouling properties, pHEMA is often copolymerized or surface-modified with other polymers. For instance, grafting poly(oligoethylene glycol methyl ether acrylate) (poly(OEGA)) brushes onto a pHEMA hydrogel surface has been shown to significantly decrease nonspecific protein adsorption and impart high cell repellency. researchgate.net This approach combines the desirable bulk properties of pHEMA with the excellent protein resistance of poly(ethylene glycol) (PEG) derivatives. The resulting surfaces exhibit enhanced biocompatibility, making them suitable for applications such as contact lenses and other medical implants where minimizing biofouling is critical. researchgate.netmcmaster.ca
Furthermore, the inherent biocompatibility of pHEMA ensures that it does not elicit a significant immune response when implanted in the body. This property, combined with its antifouling capabilities, makes pHEMA a leading candidate for the development of advanced, long-lasting biomedical coatings. Research continues to explore novel modifications and combinations of pHEMA with other biomaterials to further improve its performance and expand its range of applications.
Surface Grafting and Polymer Brushes of this compound
Surface grafting and the formation of polymer brushes are powerful techniques to tailor the surface properties of materials, and this compound (HEMA) is a key monomer in this field. surfchem.dk Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense and well-defined layer. surfchem.dkresearchgate.net This architecture allows for precise control over surface characteristics like wettability, adhesion, and biocompatibility. surfchem.dk
The "grafting-from" approach, where polymerization is initiated from the surface, is a common method to create high-density polymer brushes. surfchem.dk Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) have been successfully employed to grow poly(this compound) (pHEMA) brushes from various substrates. surfchem.dkrsc.org This method offers excellent control over the thickness and density of the grafted layer. The hydroxyl groups on the HEMA monomer provide sites for further functionalization, allowing for the creation of multifunctional surfaces.
Photoinduced surface-initiated single electron transfer living radical polymerization (SET-LRP) is another versatile technique for grafting methacrylate polymer brushes, offering compatibility with a wide range of functional groups and precise architectural control. rsc.org These polymer brushes can be used to prevent non-specific protein adsorption, demonstrating their potential in advanced biomedical applications. rsc.org The ability to pattern these brushes by controlling the irradiated area further expands their utility in creating micro- and nano-patterned surfaces for applications in electronics and biosensors. rsc.org
Poly(this compound) in Separation Membranes and Filtration Systems
Poly(this compound) (pHEMA) and its derivatives are valuable materials in the fabrication of separation membranes and filtration systems due to their hydrophilicity, tunable porous structure, and chemical stability. These properties are crucial for efficient and selective separation processes in various applications, including water purification, hemodialysis, and bioseparations. The performance of a membrane is largely determined by its surface properties, and pHEMA-based materials offer significant advantages in this regard. nih.gov
In hemodialysis, for example, membrane hemocompatibility is of utmost importance. Surface modification of membranes with hydrophilic polymers like pHEMA can significantly reduce protein fouling and platelet adhesion, thereby improving the safety and efficiency of the dialysis process. nih.gov One approach involves the co-deposition of this compound and other hydrophilic polymers, such as poly(2-methoxyethyl acrylate), onto the membrane surface. This creates a highly hydrophilic surface that minimizes interactions with blood components. researchgate.net
The porous nature of pHEMA hydrogels can be precisely controlled during polymerization, allowing for the creation of membranes with specific pore sizes for targeted separation applications. mdpi.com This is particularly important in ultrafiltration and nanofiltration processes where the goal is to separate molecules based on their size. mdpi.commdpi.com By adjusting the crosslinking density and the polymerization conditions, membranes with a desired molecular weight cut-off (MWCO) can be fabricated. mdpi.com The combination of a well-defined porous structure and a hydrophilic, fouling-resistant surface makes pHEMA-based membranes highly effective for a wide range of separation and filtration tasks. nih.gov
Advanced Composites and Nanocomposites Incorporating this compound Polymers
The integration of poly(this compound) (pHEMA) into advanced composites and nanocomposites has led to the development of materials with enhanced properties and functionalities for a wide array of applications, from biomedical devices to structural components. ulster.ac.ukmdpi.comrpi.edu The inherent properties of pHEMA, such as biocompatibility and hydrophilicity, combined with the unique characteristics of reinforcing fillers, result in materials that are greater than the sum of their parts. mdpi.comcase.edu
In the realm of nanocomposites, pHEMA can be reinforced with various nanofillers, including silica (B1680970) nanoparticles, carbon nanotubes, and graphene derivatives. researchgate.netwikipedia.org For instance, the in-situ preparation of silica-filled pHEMA nanocomposites via the sol-gel process results in materials with improved thermal stability and mechanical properties. The size of the silica particles can be controlled to be in the nanoscale range (20-50 nm), leading to a significant enhancement of the material's performance. researchgate.net The interaction between the pHEMA matrix and the nanofillers is crucial for achieving the desired property enhancements. mdpi.com
The development of these advanced composites often involves sophisticated manufacturing techniques to ensure a uniform dispersion of the reinforcing phase within the polymer matrix. wikipedia.org The goal is to create a material with tailored properties, such as high strength-to-weight ratio, improved electrical conductivity, or enhanced barrier properties. mdpi.com The versatility of pHEMA allows for its use in a variety of composite systems, making it a valuable component in the ongoing development of next-generation materials for demanding applications in aerospace, automotive, and healthcare industries. ulster.ac.ukrpi.edu
Poly(this compound) in Controlled Release Systems Design
Poly(this compound) (pHEMA) hydrogels are extensively utilized in the design of controlled release systems due to their excellent biocompatibility, high water content, and tunable network structure. dergipark.org.tr These properties allow for the encapsulation and subsequent sustained release of a wide variety of therapeutic agents, from small molecule drugs to large biomolecules. researchgate.net The release mechanism from pHEMA-based systems is often governed by diffusion of the drug through the swollen polymer network, which can be precisely controlled by modulating the hydrogel's crosslinking density and water content. uliege.be
The hydrophilic nature of pHEMA, conferred by its pendant hydroxyl groups, facilitates the loading of water-soluble drugs. For more hydrophobic drugs, pHEMA can be copolymerized with other monomers to tailor the hydrophilicity of the matrix and improve drug solubility and loading efficiency. For instance, copolymeric hydrogels of pHEMA and itaconic acid have been synthesized to create systems where the release of a bioactive agent is dependent on both the hydrophilic character of the polymer and the pH of the surrounding medium. preprints.org
Furthermore, the design of pHEMA-based controlled release systems can be made more sophisticated by incorporating drug-loaded micro- or nanoparticles within the hydrogel matrix. This composite approach allows for a combination of release mechanisms, potentially leading to zero-order release kinetics over an extended period. uliege.be The versatility of pHEMA in forming hydrogels with tailored properties makes it a cornerstone material in the development of advanced drug delivery platforms for a wide range of therapeutic applications. scialert.net
Poly(this compound) in Tissue Engineering Scaffold Design and Material Properties
Poly(this compound) (pHEMA) is a prominent synthetic polymer in the field of tissue engineering, primarily used for the fabrication of scaffolds that provide a temporary, three-dimensional framework for tissue regeneration. researchgate.net Its appeal stems from its high water retention capacity, biocompatibility, and physical properties that can mimic those of soft tissues. researchgate.netmdpi.com However, pristine pHEMA hydrogels often exhibit poor mechanical properties, which has limited their application in load-bearing tissue engineering. mdpi.comnih.gov
To address this limitation, researchers have focused on developing pHEMA-based composite scaffolds. One common approach is to copolymerize HEMA with other monomers, such as methyl methacrylate (MMA), to enhance the mechanical strength of the resulting hydrogel. mdpi.comnih.gov By varying the ratio of HEMA to MMA, it is possible to control the morphology, pore size, and mechanical properties of the scaffold, tailoring it for specific soft tissue applications. mdpi.com For instance, increasing the MMA content generally leads to higher compressive and tensile strength. mdpi.comnih.gov
Another strategy involves reinforcing pHEMA hydrogels with fibers or other materials to create composite scaffolds with improved structural integrity. researchgate.net For example, incorporating polycaprolactone (B3415563) (PCL) fibers into a pHEMA gel, which are later dissolved, can create scaffolds with longitudinally oriented channels that can guide axonal extension in neural tissue engineering. researchgate.net Furthermore, the incorporation of bioactive molecules or materials like silk sericin can enhance cell adhesion and proliferation within the scaffold. mdpi.com The ability to create porous structures that mimic the native extracellular matrix is crucial for successful tissue integration and regeneration. mdpi.com
| Property | HEMA/MMA Ratio | Result |
| Compressive Maximum Stress | Varied | 254.24–932.42 KPa |
| Tensile Maximum Stress | Varied | 4.37–30.64 KPa |
| Compressive Modulus | Varied | 16.14–38.80 KPa |
| Tensile Modulus | Varied | 0.5–2 KPa |
| Contact Angle | Varied | 36.89–74.74° |
| Table 1: Mechanical and surface properties of poly(HEMA-co-MMA) scaffolds with varying concentration ratios of HEMA and MMA. mdpi.comnih.gov |
| Scaffold Composition | Pore Size (μm) |
| C-PHEMA/1.25 SS | 34 ± 3 |
| C-PHEMA/1.25 pC-SS | 17 ± 2 |
| Table 2: Influence of crosslinking system on the pore size of PHEMA/silk sericin scaffolds. mdpi.com |
Degradation Pathways and Long Term Stability of Poly Hydroxymethylmethacrylate Based Materials
Hydrolytic Degradation Mechanisms of Poly(Hydroxymethylmethacrylate) and its Copolymers
The primary mechanism for the hydrolytic degradation of PHEMA and its copolymers is the cleavage of the ester bonds within the polymer structure. This process is significantly influenced by the pH of the surrounding environment.
In acidic conditions, the degradation is proton-catalyzed, while in alkaline environments, it is hydroxyl-catalyzed. nih.gov Studies have shown that the hydrolysis of PHEMA is susceptible to both specific acid and specific base catalysis. nih.gov For instance, the degradation of dextran-modified PHEMA (dex-HEMA) demonstrates that at a low pH, the hydrolysis of the methacrylate (B99206) ester is the predominant degradation route. nih.gov Conversely, at an alkaline pH, the primary degradation pathway involves the hydrolysis of the carbonate ester. nih.gov
Copolymerization can alter the hydrolytic stability of PHEMA-based materials. For example, incorporating a more hydrophilic comonomer can increase the rate of hydrolysis. nih.gov This is because the increased water uptake facilitates the attack of water molecules on the ester linkages. Research on copolymers of PHEMA with itaconic acid has demonstrated that the release of linked molecules through hydrolysis is dependent on the hydrophilic nature of the polymer system and the pH. preprints.org In acidic environments, the release follows first-order kinetics, while in basic conditions, it follows zero-order kinetics, with the basic medium acting as a catalyst. preprints.org
Furthermore, the introduction of degradable linkages into the polymer backbone can enhance hydrolytic degradation. For example, creating PHEMA with ester linkages in the backbone through copolymerization with cyclic ketene (B1206846) acetal (B89532) results in a polymer that is hydrolytically degradable under basic conditions. rsc.org Similarly, hydrogels synthesized with a degradable polycaprolactone (B3415563) (PCL) crosslinker undergo mass loss and changes in mechanical properties when exposed to a basic solution. nih.gov
The rate of hydrolysis is also influenced by the structure of the ester's alcohol component. For instance, di- and monomethacrylates can be hydrolyzed to methacrylic acid and their corresponding alcohol, a reaction that can be catalyzed by enzymes present in saliva. nih.gov
Enzymatic Degradation Studies on Poly(this compound) Systems in Controlled Environments
The susceptibility of PHEMA-based materials to enzymatic degradation is a key factor in their biocompatibility and biodegradability. While pure PHEMA is generally considered resistant to enzymatic degradation, the incorporation of enzyme-sensitive linkages or copolymers can render the material biodegradable. rsc.org
Enzymes such as hydrolases and esterases can catalyze the cleavage of ester bonds in methacrylates. nih.govfrontiersin.org For example, unspecific esterases can hydrolyze various dimethacrylates, leading to the release of methacrylic acid. nih.gov The rate of this enzymatic hydrolysis varies depending on the specific methacrylate monomer. nih.gov
Studies have demonstrated that introducing enzymatically cleavable crosslinkers can lead to the complete degradation of PHEMA hydrogels. For instance, hydrogels cross-linked with poly(ethylene oxide) (PEO) chains containing a Gly-Gly-Leu tripeptide sequence were shown to be completely degraded when incubated with the protease subtilisin. nih.gov Similarly, PHEMA hydrogels crosslinked with peptide-based agents undergo degradation in the presence of activated papain. nih.gov
The degradation can occur through both surface and bulk erosion. Macrophages have been shown to cause both surface and bulk degradation of PHEMA-based polymers that have ester linkages in their backbone. rsc.org In the case of piezoelectric poly-l-lactide (PLLA) films, which are also polyesters, proteinase K is reported to cause surface erosion. mdpi.com
Copolymerization can also enhance enzymatic degradation. For instance, copolymers of PHEMA with biodegradable polymers like poly(β-amino esters) (PBAE) have been developed to create biodegradable hydrogel scaffolds. mdpi.com The degradation of these materials is essential for applications like tissue engineering, where the scaffold should degrade as new tissue forms. mdpi.com
The table below summarizes findings from enzymatic degradation studies on various polymer systems.
| Polymer System | Enzyme | Degradation Observation |
| Di- and monomethacrylates | Unspecific esterase, Saliva enzymes | Hydrolysis to methacrylic acid and alcohol. nih.gov |
| PHEMA hydrogels with Gly-Gly-Leu peptide crosslinker | Subtilisin | Total degradation of the gels. nih.gov |
| PHEMA with backbone ester linkages | Macrophages | Surface and bulk degradation. rsc.org |
| PHEMA-peptide conjugate hydrogels | Activated papain | Macroscopic changes to sample shape and size, weight, and microscopic structure. nih.gov |
| Poly(ε-caprolactone)-block-poly(N,N'-dimethylaminoethyl methacrylate) (PCL-b-PDMAEMA) | Novozyme 435 | Primarily involved the ester bonds in the PDMAEMA side chains. nih.gov |
Oxidative Degradation and Photodegradation of this compound Polymers
Oxidative and photodegradation processes can significantly impact the long-term stability and performance of poly(this compound) (PHEMA) materials. These degradation pathways involve chemical changes initiated by oxygen, often accelerated by factors like heat and ultraviolet (UV) radiation.
Photodegradation, initiated by exposure to UV light, can lead to the scission of polymer chains and the formation of free radicals. mdpi.com While methacrylic polymers are noted for their photostability, prolonged exposure can still lead to deterioration of their properties. polychemistry.com Graft copolymerization of HEMA onto chitosan (B1678972) has been achieved using UV irradiation in the presence of a photo-activator, indicating that UV light can induce chemical reactions in HEMA-containing systems. core.ac.uk
Gamma radiation, another high-energy source, can also induce degradation. Studies on PHEMA obtained by γ-radiation have shown that the degradation is of a depolymerization type. researchgate.net However, the monomer itself may further degrade. researchgate.net The process of grafting HEMA onto other polymers using gamma radiation has been studied, and it has been found to be an effective method for inducing copolymerization. core.ac.uk
The presence of oxygen can lead to oxidative degradation, which often involves the formation of hydroperoxides that can then decompose to initiate further degradation reactions. While specific studies focusing solely on the oxidative degradation of PHEMA are limited in the provided context, the general principles of polymer oxidation would apply. This would involve free radical chain reactions leading to chain scission and the formation of various degradation products.
Environmental and Thermal Stability Assessment of Poly(this compound) Materials
The environmental and thermal stability of poly(this compound) (PHEMA) materials are crucial for their application and disposal. Thermal stability is often assessed using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature.
The thermal stability of PHEMA-based materials can be influenced by copolymerization and the presence of crosslinkers. Copolymerization with monomers like itaconic acid, acrylic acid, or N-vinyl-2-pyrrolidone can alter the thermal decomposition profile. scispace.com For example, P(HEMA-co-IA) showed two decomposition stages, with the final decomposition of all copolymers occurring around 450°C. scispace.com Increasing the concentration of a crosslinker like ethylene (B1197577) glycol dimethacrylate (EGDMA) has been shown to increase the degradation temperature, thus enhancing thermal stability. dergipark.org.tr
The table below presents thermal degradation data for various PHEMA-based materials.
| Material | Decomposition Temperature Range (°C) | Key Observations |
| Poly(HEMA) | 195 - 500 | Almost complete weight loss by 500°C. core.ac.uk |
| Poly(HEMA) | 237 - 671 | Two-stage decomposition. researchgate.net |
| Poly(HEMA-co-EGDMA) | 230 - 295 (Initial) | Degradation temperature increases with crosslinker concentration. dergipark.org.tr |
| P(HEMA-co-IA) | 165 - 450 | Two distinct decomposition curves. scispace.com |
| P(HEMA-co-AA) | 330 - 450 (Main) | Single main decomposition stage. researchgate.net |
| P(HEMA-co-NVP) | 330 - 450 (Main) | Single main decomposition stage. researchgate.net |
Environmentally, PHEMA hydrogels are known for their resistance to degradation under normal conditions, which contributes to their durability in applications like contact lenses. dergipark.org.tr However, modifications to their structure, such as incorporating hydrolytically or enzymatically labile links, can be used to control their environmental degradation. rsc.orgmdpi.com
Analysis of Degradation Products from Poly(this compound) Decomposition
The analysis of degradation products is essential for understanding the decomposition mechanisms of poly(this compound) (PHEMA) and for assessing the environmental and biological impact of its breakdown. Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, are employed to identify these products.
Thermal degradation of PHEMA primarily proceeds via a depolymerization reaction, yielding the HEMA monomer as the major product. researchgate.netcapes.gov.br However, side reactions involving the ester group also occur, leading to a variety of other products. researchgate.netcapes.gov.br
Detailed studies of the thermal degradation of PHEMA have identified several side products. These include:
Methacrylic acid : Formed from the decomposition of the ester group. researchgate.netcapes.gov.br
Ethylene glycol : Another product of ester decomposition. researchgate.net
2-Isopropenyloxy-ethyl methacrylate : An important product formed during the first stage of thermal decomposition. researchgate.net
A six-membered glutaric anhydride (B1165640) type of ring : Arises from intramolecular reactions of the side chains. researchgate.netcapes.gov.br
An oxolane type of ring : Another cyclic product from side-chain reactions. researchgate.netcapes.gov.br
Carbon dioxide (CO2) : A gaseous product of decomposition. researchgate.netcapes.gov.br
The degradation of PHEMA obtained by γ-radiation also shows depolymerization, but the monomer itself can undergo further fragmentation. researchgate.net Mass spectrometry of the fragments from γ-irradiated PHEMA revealed the presence of ions corresponding to CH₃, OH, H₂O, CO, and CHO, among others, at different stages of degradation. researchgate.net
In the context of hydrolytic degradation, the primary products are methacrylic acid and ethylene glycol, resulting from the cleavage of the ester bond. nih.govsmolecule.com When PHEMA is part of a copolymer, the degradation products will also include the breakdown products of the comonomer units. For example, the degradation of a poly(organophosphazene) can result in alcohol, ammonia, and phosphate (B84403) by-products. mdpi.com
The table below lists some of the identified degradation products of PHEMA.
| Degradation Method | Major Products | Minor/Side Products |
| Thermal Degradation | HEMA monomer researchgate.netcapes.gov.br | Methacrylic acid, Ethylene glycol, 2-Isopropenyloxy-ethyl methacrylate, Glutaric anhydride type ring, Oxolane type ring, CO₂ researchgate.netresearchgate.netcapes.gov.br |
| γ-Radiation Degradation | HEMA monomer (and its fragments) researchgate.net | CH₃, OH, H₂O, CO, CHO containing fragments researchgate.net |
| Hydrolytic Degradation | Methacrylic acid, Ethylene glycol nih.govsmolecule.com | - |
Future Directions and Emerging Research Frontiers for Hydroxymethylmethacrylate in Advanced Materials Science
Sustainable and Bio-sourced Hydroxymethylmethacrylate Derivatives
The growing emphasis on sustainability in the chemical industry is driving research into bio-based alternatives for traditional petrochemical monomers. falconediting.com The development of this compound derivatives from renewable resources is a key area of focus. This involves utilizing biomass, such as plant oils and lignin, as starting materials for monomer synthesis. acs.orgresearchgate.net
One approach involves the chemical modification of fatty acids derived from plant oils to introduce methacrylate (B99206) functionality. researchgate.net For example, methacrylated oleic acid and linoleic acid have been synthesized and polymerized to create bio-based latexes for use in more sustainable waterborne paints. researchgate.net Another promising avenue is the utilization of lignin, a complex aromatic polymer that is a major component of lignocellulosic biomass. acs.org Lignin-derivable phenolic compounds, such as syringol and guaiacol, can be chemically functionalized with methacrylate groups. acs.org These bio-sourced monomers can then be polymerized to produce high-performance polymers with the potential for chemical recycling, contributing to a circular economy. acs.org
The VISIOMER® Terra product line exemplifies the commercial effort in this direction, offering methacrylate monomers with a certified bio-carbon content of up to 85%. evonik.com These products aim to reduce the carbon footprint of polymers while offering properties like hydrophobicity or hydrophilicity depending on the specific derivative. evonik.com
Table 1: Examples of Bio-based Monomers and their Potential Applications
| Bio-based Source | Derivative Monomer | Potential Application | Citation |
| Plant Oils (e.g., Oleic, Linoleic Acid) | Methacrylated Fatty Acids | Waterborne paints and coatings | researchgate.net |
| Lignin (e.g., Syringol, Guaiacol) | Methacrylated Phenolics | Thermoformable plastics, 3D-printing resins, adhesives | acs.org |
| Various Bio-feedstocks | VISIOMER® Terra C13-MA, C17.4-MA | Hydrophobic polymers for water-resistant applications | evonik.com |
| Various Bio-feedstocks | VISIOMER® Terra Opti GMMA | Hydrophilic polymers for applications like contact lenses | evonik.com |
Precision Polymer Synthesis and Advanced Architectures for this compound Systems
The ability to precisely control the architecture of polymers at the molecular level is crucial for tailoring their properties for specific applications. kit.edu For poly(this compound) (PHMMA), researchers are employing advanced polymerization techniques to create well-defined polymer chains and complex architectures.
Living radical polymerization techniques, such as single-electron transfer living radical polymerization (SET-LRP), have been successfully used to synthesize ultrahigh molar mass PHMMA with controlled molecular weights and low polydispersity, without the need to protect the hydroxyl group. rsc.org This level of control is essential for creating materials with predictable and reproducible properties.
Beyond linear chains, there is growing interest in creating more complex, highly branched polymer architectures. chemrxiv.org These structures can exhibit unique solution and bulk properties compared to their linear counterparts. Novel iterative methodologies that combine living anionic polymerization with specially designed linking chemistries are being developed to synthesize well-defined, multi-component macromolecules. mdpi.com While not yet specifically demonstrated for HMMA in the provided sources, these techniques offer a pathway to create precisely structured, highly branched PHMMA.
The development of such precision polymers opens the door to creating materials with tailored mechanical properties, degradation rates, and functionalities, which is particularly important for biomedical applications like nerve guidance channels. researchgate.netutoronto.ca
Table 2: Advanced Polymerization Techniques for Controlled Architectures
| Polymerization Technique | Key Advantage | Resulting Architecture | Citation |
| Single-Electron Transfer Living Radical Polymerization (SET-LRP) | Control over molecular weight and low polydispersity | Linear, well-defined chains | rsc.org |
| Iterative methodology with living anionic polymerization | Precise synthesis of multi-component macromolecules | Highly branched polymers, block copolymers | mdpi.com |
| Light-induced polymerization | Spatiotemporal control over polymer chain growth | Sequence-defined polymers | kit.edu |
| Free radical polymerization with specialized monomers | Creation of highly branched structures | Highly branched polymethacrylates | chemrxiv.org |
Integration of Poly(this compound) in Multifunctional Hybrid Materials
The integration of poly(this compound) into multifunctional hybrid materials is a rapidly advancing field, aiming to combine the beneficial properties of PHMMA with other materials to create composites with enhanced performance. mdpi.com These hybrid materials often exhibit synergistic properties that are not achievable with the individual components alone.
One significant area of research is the development of organic-inorganic hybrid systems. For instance, PHMMA can be combined with silica (B1680970) (SiO2) through a sol-gel process to create nanocomposites. researchgate.net These materials can exhibit improved mechanical properties and bioactivity, making them promising candidates for bone tissue engineering applications. researchgate.net The hydroxyl groups on the PHMMA backbone can play a crucial role in the interaction with the inorganic phase.
In the realm of biomedicine, PHMMA is being incorporated into magnetic polymeric micelles for theranostic applications. mdpi.com These nano-sized systems can encapsulate both therapeutic agents and imaging agents, with the PHMMA component contributing to the hydrophilicity and biocompatibility of the shell. mdpi.com The ability to functionalize the hydroxyl groups of PHMMA allows for the attachment of targeting ligands or other functional molecules. specificpolymers.com
Furthermore, PHMMA-based hydrogels are being modified with other polymers to create interpenetrating polymer networks (IPNs) or copolymers with tailored properties. For example, copolymerizing HMMA with methyl methacrylate (MMA) allows for the tuning of mechanical properties and wall morphologies in hydrogel tubes designed for nerve guidance. researchgate.netutoronto.ca
Advanced Manufacturing Techniques for this compound-Based Products (e.g., 3D printing)
Advanced manufacturing techniques, particularly 3D printing (or additive manufacturing), are revolutionizing the fabrication of complex, customized products from a variety of materials, including PHMMA-based systems. epromis.com3yourmind.comhorizon-europe.gouv.fr These technologies offer unprecedented design freedom and the ability to create structures with intricate internal and external features. arkema.com
Hydrogels, including those based on PHMMA, are particularly promising materials for 3D printing in biomedical applications due to their tissue-like properties. mdpi.commdpi.com Techniques like stereolithography (SLA) and extrusion-based bioprinting are being adapted to process PHMMA-based resins and bioinks. mdpi.com The hydroxyl groups of HMMA can be advantageous in formulating printable resins, as they can participate in crosslinking reactions or interact with other components of the ink.
Research is also focused on developing novel 3D printable materials with hierarchical structures. nih.gov This involves designing block copolymers that can self-assemble into nano-ordered domains while also being amenable to 3D printing. nih.gov While still an emerging area, the principles could be applied to HMMA-containing block copolymers to create 3D printed objects with precisely controlled nanostructures. The goal is to move beyond simply printing a shape to printing functional materials with tailored properties at multiple length scales. youtube.com
Table 3: Advanced Manufacturing and its Application to HMMA-based Materials
| Manufacturing Technique | Description | Relevance to HMMA | Citation |
| 3D Printing / Additive Manufacturing | Layer-by-layer fabrication of objects from a digital model. | Enables creation of complex, customized hydrogel scaffolds and devices. | 3yourmind.commdpi.commdpi.com |
| Stereolithography (SLA) | Uses a light source to cure a liquid photopolymer resin. | Suitable for creating high-resolution PHMMA-based structures. | mdpi.com |
| Extrusion-Based Bioprinting | A bioink is extruded through a nozzle to create a structure. | Allows for the printing of cell-laden PHMMA hydrogels for tissue engineering. | mdpi.com |
| Self-Assembled Printable Materials | Block copolymers that form nanostructures and are 3D printable. | Potential to create hierarchically ordered structures from HMMA-containing polymers. | nih.gov |
Expanding the Scope of Applications through Novel Poly(this compound) Design
The versatility of the hydroxyl group in this compound provides a powerful tool for designing novel polymers with a wide range of functionalities and applications. specificpolymers.com By chemically modifying this group, researchers can tailor the properties of PHMMA to meet the demands of specific, advanced applications.
For instance, the hydroxyl groups can serve as initiation sites for ring-opening polymerization of other monomers, leading to the formation of graft copolymers with unique properties. specificpolymers.com This allows for the combination of the hydrophilicity of PHMMA with the properties of other polymers, such as the biodegradability of polycaprolactone (B3415563).
In the field of drug delivery, PHMMA-based nanomaterials are being designed for the controlled release of therapeutic agents. mdpi.com By copolymerizing HMMA with functional monomers, it is possible to create nanopolymers that can bind specific drugs and release them in a controlled manner. mdpi.com
Furthermore, the design of novel hydrogel systems with improved properties is an active area of research. This includes developing new low-heat curing procedures for in-situ preparation of PHMMA hydrogels, which could have significant advantages for surgical applications. nih.gov The ability to create hydrogels with tunable mechanical properties, swelling behavior, and biocompatibility is crucial for their use in applications ranging from contact lenses to tissue engineering scaffolds. nih.govresearchgate.net The ongoing exploration of new materials and processing routes will continue to expand the applications of PHMMA. nih.gov The synergy between materials science and artificial intelligence is also expected to accelerate the discovery and design of new PHMMA-based materials with desired properties. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Hydroxymethylmethacrylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via free radical polymerization or esterification of methacrylic acid derivatives. Key parameters include temperature control (60–80°C), initiator concentration (e.g., 0.5–2% azobisisobutyronitrile), and solvent selection (e.g., toluene or aqueous systems). For purity, fractional distillation or recrystallization is recommended. Monitor reaction progress using FTIR or NMR to confirm esterification completion .
| Synthesis Method | Conditions | Yield (%) | Purity Assessment |
|---|---|---|---|
| Free Radical Polymerization | 70°C, AIBN initiator | 85–92 | NMR (disappearance of methacrylic acid peaks) |
| Esterification | H₂SO₄ catalyst, reflux | 78–88 | FTIR (C=O stretch at 1720 cm⁻¹) |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm molecular structure via proton environments (e.g., methylene protons at δ 1.8–2.1 ppm).
- FTIR : Identify ester carbonyl groups (1720–1740 cm⁻¹) and hydroxyl stretches (broad peak ~3400 cm⁻¹).
- HPLC : Quantify residual monomers or impurities using a C18 column and UV detection at 210 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (evidenced by respiratory irritation in SDS reports) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with saline for 15+ minutes .
- Toxicity Screening : Conduct Ames tests for mutagenicity and cell viability assays (e.g., MTT) for cytotoxicity .
Advanced Research Questions
Q. How does the incorporation of crosslinkers impact the mechanical and thermal properties of this compound-based polymers?
- Methodological Answer : Crosslinker concentration (e.g., ethylene glycol dimethacrylate) directly affects glass transition temperature (Tg) and tensile strength. Use dynamic mechanical analysis (DMA) to measure Tg shifts and tensile testing for modulus. For example:
| Crosslinker (%) | Tg (°C) | Tensile Strength (MPa) |
|---|---|---|
| 0.5 | 105 | 12.3 |
| 2.0 | 120 | 18.7 |
- Optimize crosslinker ratios using Design of Experiments (DoE) to balance flexibility and rigidity .
Q. What strategies are effective in designing this compound copolymers for biomedical applications (e.g., drug delivery)?
- Methodological Answer :
- Comonomer Selection : Pair with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) to enhance biocompatibility .
- Degradation Profiling : Test hydrolytic stability at physiological pH (7.4) via mass loss measurements over 30 days.
- Drug Release Kinetics : Use Franz diffusion cells to model release rates; analyze data with Higuchi or Korsmeyer-Peppas models .
Q. How can researchers resolve contradictions in literature regarding this compound’s reactivity in radical polymerization?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to assess bias in published studies, focusing on initiator types and solvent polarity discrepancies .
- Controlled Replication : Reproduce key studies under standardized conditions (e.g., fixed initiator concentration, inert atmosphere).
- Hypothesis Testing : Use Arrhenius plots to compare activation energies across studies and identify outliers .
Data Reporting and Validation
Q. What are the best practices for reporting this compound experimental data to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify exact molar ratios, purification steps, and equipment calibration (e.g., NMR shimming parameters).
- Statistical Analysis : Report mean ± SD for triplicate measurements; use ANOVA for multi-group comparisons.
- Data Archiving : Deposit raw spectra/chromatograms in repositories like Figshare or Zenodo for peer validation .
Literature Synthesis and Meta-Analysis
Q. How can meta-analytical approaches improve understanding of this compound’s environmental degradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
